Thermodynamic stability of cyclic alpha-bromo esters
The following technical guide details the thermodynamic and kinetic stability profiles of cyclic -bromo esters, specifically focusing on -lactones (5-membered) and -lactones (6-membered). Thermodynamic Stability of Cycli...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic and kinetic stability profiles of cyclic
-bromo esters, specifically focusing on -lactones (5-membered) and -lactones (6-membered).
Thermodynamic Stability of Cyclic
-Bromo Esters: A Technical Guide
Part 1: Executive Summary & Core Directives
Scope: This guide analyzes the conformational dynamics, chemical stability, and epimerization pathways of cyclic
-bromo esters. It is designed for medicinal chemists and polymer scientists utilizing these motifs as intermediates (e.g., in ATRP initiation) or bioactive scaffolds.
Key Technical Insight: The stability of cyclic
-bromo esters is governed by a competition between dipole minimization (favoring axial/pseudo-axial conformers) and steric hindrance (favoring equatorial conformers). Furthermore, "stability" must be bifurcated into:
Conformational Stability: The thermodynamic ratio of conformers (
).
Chemical Stability: The kinetic resistance to dehydrobromination (elimination to
-unsaturated lactones).
Part 2: Conformational Analysis & Thermodynamic Preferences
The "Ketone Effect" and Dipole Minimization
Unlike cyclohexane systems where steric bulk dictates an equatorial preference,
-bromo lactones exhibit a counter-intuitive preference for the axial (or pseudo-axial) position. This is driven by two electronic factors:
Dipole Repulsion: The carbonyl group (
) and the carbon-bromine bond () both possess strong dipole moments. In the equatorial conformer, these dipoles are roughly parallel, leading to significant electrostatic repulsion. The axial conformer orients them in a more anti-parallel fashion, reducing the net dipole moment and lowering the energy state.
Generalized Anomeric Effect: There is a stabilizing hyperconjugative interaction between the lone pair of the ester oxygen (
) and the antibonding orbital of the C-Br bond (). This overlap is geometrically optimal when the C-Br bond is axial (anti-periplanar to the lone pair).
-bromo substituent prefers the pseudo-axial orientation.
Thermodynamics: The barrier to ring inversion is low (
2-3 kcal/mol), resulting in rapid equilibration at room temperature. However, the pseudo-axial conformer is thermodynamically favored by 0.5–1.0 kcal/mol due to the dipole effects described above.
-Valerolactones (6-Membered)
Conformation: These adopt a half-chair or distorted boat conformation to accommodate the planarity of the ester linkage (
).
Instability: The 6-membered ring possesses greater conformational flexibility than the 5-membered ring. This flexibility allows the ring to easily access a conformation where the
-proton and the -bromine are anti-periplanar (180° dihedral angle). This alignment perfectly satisfies the stereoelectronic requirement for E2 elimination , making -bromo--valerolactones inherently unstable and prone to spontaneous dehydrobromination to form -unsaturated lactones.
Quantitative Data Summary
Parameter
-Bromo--Butyrolactone
-Bromo--Valerolactone
Primary Conformer
Pseudo-axial (Dipole controlled)
Axial (Dipole controlled)
Ring Conformation
Envelope / Twist
Half-Chair / Distorted Boat
Chemical Stability
High (Resistant to elimination)
Low (Prone to elimination)
Elimination Product
2(5H)-Furanone (requires base/heat)
5,6-Dihydro-2H-pyran-2-one (spontaneous)
Dominant Electronic Effect
Dipole-Dipole Repulsion
Anti-periplanar overlap (Kinetic instability)
Part 3: Mechanistic Pathways (Epimerization & Elimination)
The following Graphviz diagram illustrates the competing pathways: thermodynamic equilibration (Epimerization) versus kinetic decomposition (Elimination).
Caption: Epimerization occurs via the planar enolate, while elimination requires specific orbital alignment (anti-periplanar).
Epimerization Protocol
For substituted lactones (e.g.,
-bromo--valerolactone), the cis and trans diastereomers can be equilibrated.
Mechanism: Proton abstraction at the
-carbon creates a planar enolate. Reprotonation occurs from the less hindered face.
Thermodynamic Product: The isomer where the bromine is trans to the largest ring substituent (e.g., a
-methyl group) is generally favored to minimize 1,3-diaxial-like interactions, despite the dipole preference.
Part 4: Experimental Protocols
Protocol 1: Assessing Thermodynamic Stability via NMR
This protocol determines the equilibrium ratio (
) of diastereomers (if additional substituents are present) or conformers (via coupling constants).
Materials:
Deuterated Solvent:
(non-polar, favors intramolecular dipoles) or (polar, stabilizes dipoles).
Catalyst:
(1,8-Diazabicyclo[5.4.0]undec-7-ene) or catalytic (generated in situ).
Workflow:
Dissolution: Dissolve 50 mg of the pure
-bromo lactone in 0.6 mL of .
Initial Scan: Acquire a quantitative
-NMR (relaxation delay ). Integrate the -proton signal (typically 4.2–4.8 ppm).
Equilibration: Add 0.05 equivalents of DBU.
Monitoring: Incubate at 25°C. Acquire spectra at t=1h, 6h, and 24h.
Analysis:
Watch for the appearance of a new
-proton signal (epimerization).
Critical Warning: Watch for the appearance of alkene protons (
6.0–7.5 ppm). If these appear, elimination is competing with epimerization. This is diagnostic of low chemical stability (common in -lactones).
Protocol 2: Synthesis of
-Bromo-
-Butyrolactone (High Stability Route)
To avoid the instability issues of the
-series, the -series is synthesized under conditions that prevent thermal elimination.
Reagents:
-Butyrolactone (1.0 eq), (0.1 eq), (1.0 eq).
Bromination: Heat mixture to 100°C for 4 hours. The
generates the enol-bromide intermediate which reacts with .
Workup (Crucial): Do not distill at atmospheric pressure. The high heat will trigger dehydrobromination.
Purification: Vacuum distillation (< 5 mmHg) is required to keep the pot temperature below 80°C.
Target BP: ~108°C at 15 mmHg.
Part 5: References
Conformational Analysis of Lactones:
Title: "Conformational analysis of methyl
-butyrolactones by NMR"
Source: National Institutes of Health (NIH) / PubMed
Technical Guide: Methyl 1-Bromocyclopentane-1-Carboxylate as a Precursor for Quaternary Amino Acids
[1] Executive Summary Methyl 1-bromocyclopentane-1-carboxylate represents a critical class of -halo esters used to synthesize conformationally restricted quaternary amino acids, specifically 1-aminocyclopentane-1-carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Methyl 1-bromocyclopentane-1-carboxylate represents a critical class of
-halo esters used to synthesize conformationally restricted quaternary amino acids, specifically 1-aminocyclopentane-1-carboxylic acid (also known as Cycloleucine or Acpc ).[1] These non-proteinogenic amino acids are invaluable in drug design for stabilizing peptide secondary structures (helices/turns) and modulating transport across the blood-brain barrier.[1]
This guide details the technical pathways to convert this sterically hindered tertiary bromide into a quaternary amine, addressing the primary synthetic challenge: overcoming the thermodynamic preference for E2 elimination over nucleophilic substitution at the quaternary center.
Chemical Identity & Properties
Property
Specification
IUPAC Name
Methyl 1-bromocyclopentane-1-carboxylate
Structure
Cyclopentane ring with Br and COOMe at C1
Molecular Formula
Molecular Weight
207.07 g/mol
Key Reactivity
Tertiary electrophile; Reformatsky reagent precursor; Prone to E2 elimination
Synthetic Challenges: The Quaternary Carbon Dilemma
The transformation of methyl 1-bromocyclopentane-1-carboxylate into an amino acid requires replacing the bromine atom with a nitrogen source.[1] However, the C1 position is a tertiary carbon flanked by an electron-withdrawing ester group.[1]
The Competition: Substitution (
) vs. Elimination (
)
Standard Nucleophiles (e.g.,
, ): Due to high steric hindrance, basic nucleophiles act as Brønsted bases, abstracting a -proton from the cyclopentane ring. This leads to rapid E2 elimination , yielding methyl 1-cyclopentenecarboxylate (the alkene) rather than the desired amino ester.
Constraint: Backside attack is geometrically blocked by the ring structure and the ester group.
Solution: Successful amination requires
-type pathways (stabilizing the carbocation) or non-basic nucleophiles (e.g., Azides with Lewis acids) to suppress elimination.[1]
Strategic Pathways to Quaternary Amino Acids
Pathway A: The Azide Route (Lewis Acid Catalyzed)
This is the most reliable method for introducing nitrogen at a tertiary center without elimination.
Activation: A Lewis acid (e.g.,
, ) complexes with the ester carbonyl or the leaving group, facilitating the departure of Bromine.
Substitution: Trimethylsilyl azide (
) acts as a non-basic source of azide ().[1] The reaction proceeds via an ion-pair mechanism that favors substitution over elimination.[1]
Reduction: The resulting tertiary azide is reduced to the amine via Staudinger reduction (
) or catalytic hydrogenation ().
Pathway B: The Ritter Reaction
Exploits the stability of the tertiary carbocation generated from the bromide.
Carbocation Formation: Treatment with a strong acid or Lewis acid generates the tertiary carbocation.
Nitrile Trapping: Acetonitrile (
) attacks the carbocation to form a nitrilium ion.
Hydrolysis: Aqueous workup converts the intermediate to an acetamido ester, which is then hydrolyzed to the free amino acid.
Experimental Protocols
Protocol 1: Synthesis of the Precursor (Hell-Volhard-Zelinsky Variation)
Note: If not purchased commercially, the precursor is synthesized from cyclopentanecarboxylic acid.[1]
Reagent: Dropwise addition of Trimethylsilyl azide (
, 1.5 eq).
Reaction: Allow to warm to RT and stir for 24 hours. Monitor by IR: Look for strong Azide peak at ~2100 cm⁻¹.[1]
Workup: Quench with water, extract with DCM. Purify via flash chromatography (Silica, Hexane/EtOAc).
Step 2: Staudinger Reduction
Mix: Dissolve the azido ester in THF/Water (10:1).
Reagent: Add Triphenylphosphine (
, 1.2 eq). Evolution of gas will be observed.
Hydrolysis: Stir for 12 hours. The intermediate iminophosphorane hydrolyzes to the amine.
Isolation: Acidify with 1M HCl to extract
into organics; the amino ester remains in the aqueous phase. Basify aqueous phase and extract with DCM to obtain the amino ester.
Step 3: Final Hydrolysis
Hydrolysis: Reflux the amino ester in 6M HCl for 4 hours.
Purification: Concentrate and crystallize from Ethanol/Ether to obtain 1-aminocyclopentane-1-carboxylic acid hydrochloride .
Visualization: Reaction Logic Flow
Figure 1: Decision tree for synthetic pathways. Red path indicates the common failure mode (elimination); Green path indicates the successful Lewis-acid mediated substitution strategy.[1]
References
Hell-Volhard-Zelinsky Reaction Context
PrepChem. "Synthesis of 1-Bromo-1-cyclopentanecarboxylic acid." Available at: [Link]
Azide Substitution on Tertiary Carbons
S. S. K.[1] & P. A. S. (2010).[2] "Synthesis and Reactivity of alpha-Azido Acylals." Andrews University. Available at: [Link][1]
Master Organic Chemistry. "Reactions of Azides - Substitution, Reduction, Rearrangements."[1] Available at: [Link]
Reformatsky Reactivity of the Precursor
Shurov, S. et al. (2014). "Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides." Russian Journal of Organic Chemistry. Available at: [Link]
Cycloleucine Applications
Matrix Fine Chemicals. "1-Aminocyclopentane-1-carboxylic acid Data Sheet."[1] Available at: [Link][1]
An In-depth Technical Guide to the Chemical Reactivity Profile of Tertiary Bromides in Cyclopentane Rings
Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of tertiary bromides situated within a cyclopentane ring. This class of compounds holds significant relevance in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of tertiary bromides situated within a cyclopentane ring. This class of compounds holds significant relevance in medicinal chemistry and drug development due to the prevalence of the cyclopentane motif in bioactive molecules. We will delve into the core mechanistic pathways, namely unimolecular substitution (SN1) and elimination (E1), which dominate the reactivity of these sterically hindered substrates. A critical examination of the factors influencing reaction outcomes—including carbocation stability, solvent effects, and the interplay of nucleophilicity versus basicity—will be presented. Furthermore, this guide will explore the stereochemical implications of these reactions and provide detailed, field-proven experimental protocols for key transformations. The content is tailored for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical space.
Introduction: The Significance of the Tertiary Cyclopentyl Bromide Motif
The cyclopentane ring is a ubiquitous structural element in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. When a bromine atom is attached to a tertiary carbon center within this ring, a unique reactivity profile emerges. The inherent steric hindrance around the reaction center largely precludes bimolecular (SN2, E2) pathways, making unimolecular reactions the predominant routes.
Understanding and controlling the reactivity of tertiary cyclopentyl bromides is paramount for medicinal chemists. These compounds serve as crucial intermediates for introducing diverse functionalities and for constructing more complex molecular architectures. This guide aims to provide the foundational knowledge and practical insights necessary to effectively utilize these building blocks in a research and development setting.
Core Mechanistic Pathways: A Duality of Reactivity
The reactivity of tertiary bromides in cyclopentane rings is fundamentally governed by the formation of a carbocation intermediate. This initial, rate-determining step is the departure of the bromide leaving group, a process heavily influenced by the surrounding chemical environment. Once formed, this planar, sp2-hybridized carbocation is susceptible to attack by either a nucleophile (SN1 pathway) or a base (E1 pathway), often leading to a mixture of substitution and elimination products.[1]
The SN1 (Unimolecular Nucleophilic Substitution) Pathway
The SN1 mechanism is a two-step process initiated by the ionization of the carbon-bromine bond to form a tertiary cyclopentyl carbocation.[2] This step is typically the slowest and, therefore, the rate-determining step of the reaction. The stability of this carbocation is a critical factor influencing the reaction rate.[3][4] In the second step, a nucleophile attacks the electrophilic carbocation to form the substitution product.
Key Characteristics of the SN1 Pathway:
Rate Law: The reaction rate is dependent only on the concentration of the substrate (the tertiary cyclopentyl bromide).
Carbocation Intermediate: The reaction proceeds through a planar carbocation, which can be attacked from either face.[5]
Stereochemistry: If the tertiary carbon is a stereocenter, the SN1 reaction typically leads to a mixture of retention and inversion of configuration, often resulting in racemization. However, the formation of an "intimate ion pair" between the carbocation and the departing bromide ion can shield one face of the carbocation, leading to a slight excess of the inversion product.[5][6]
Solvent Effects: Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions. They stabilize the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy.[2][7][8]
The E1 (Unimolecular Elimination) Pathway
Competing with the SN1 pathway is the E1 elimination reaction. Following the formation of the same tertiary cyclopentyl carbocation intermediate, a weak base (which can be the solvent itself) abstracts a proton from a carbon atom adjacent (β-carbon) to the positively charged carbon.[1] The electrons from the C-H bond then form a new π-bond, resulting in an alkene.
Key Characteristics of the E1 Pathway:
Shared Rate-Determining Step: The E1 reaction shares the same initial carbocation formation step as the SN1 reaction, and thus has the same rate law.[7]
Regioselectivity: When there are multiple types of β-hydrogens, the E1 reaction often follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.
Influence of Heat: Elimination reactions are generally favored at higher temperatures. This is because elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination pathway.[1]
Caption: Competing SN1 and E1 Pathways for a Tertiary Cyclopentyl Bromide
Factors Influencing Reactivity and Product Distribution
The outcome of a reaction involving a tertiary cyclopentyl bromide is a delicate balance of several interconnected factors. A thorough understanding of these allows for the strategic control of product formation.
Carbocation Stability
The stability of the intermediate carbocation is the single most important factor governing the rate of both SN1 and E1 reactions.[9] Tertiary carbocations are significantly more stable than their secondary and primary counterparts due to two main electronic effects:
Inductive Effects: The alkyl groups attached to the positively charged carbon are electron-donating, which helps to disperse the positive charge and stabilize the carbocation.[4][9]
Hyperconjugation: The overlap of the filled C-H or C-C σ-orbitals on adjacent carbons with the empty p-orbital of the carbocation also delocalizes the positive charge, leading to increased stability.[9]
The cyclopentane ring itself contributes to the stability of the tertiary carbocation. While cyclopentane does have some ring strain (a combination of angle strain and torsional strain), it is significantly less than that of smaller rings like cyclopropane and cyclobutane.[10][11] The near-planar geometry of the carbocation intermediate is reasonably well-accommodated by the five-membered ring.
Solvent Effects: The Reaction Medium's Crucial Role
The choice of solvent has a profound impact on the rates and product ratios of SN1 and E1 reactions. As previously mentioned, polar protic solvents are ideal for promoting these pathways.[2][12]
Solvent Property
Effect on SN1/E1 Reactions
Rationale
Polarity
Increases reaction rate.
Polar solvents stabilize the charged transition state and the carbocation intermediate, lowering the activation energy.[2]
Protic Nature
Favors SN1/E1.
The ability to form hydrogen bonds solvates the leaving group (bromide ion), facilitating its departure.[8] It also solvates the nucleophile, reducing its nucleophilicity and disfavoring competing SN2 reactions.[13]
Nucleophilicity vs. Basicity: Directing the Carbocation's Fate
Once the carbocation is formed, its fate is determined by the nature of the attacking species. It is crucial to distinguish between nucleophilicity and basicity:
Basicity refers to the ability of a species to abstract a proton.[14][15]
Nucleophilicity describes the ability of a species to attack an electron-deficient carbon atom.[14][16]
While there is often a correlation, they are not the same. Steric hindrance, for instance, can significantly impact nucleophilicity without having as large an effect on basicity.[14]
Reagent Type
Predominant Reaction
Example
Strong Nucleophile, Weak Base
SN1 (favored over E1)
I-, Br-, HS-
Weak Nucleophile, Weak Base
SN1 and E1 compete
H2O, ROH (alcohols)
Strong, Sterically Hindered Base
E1 (strongly favored)
Potassium tert-butoxide (t-BuOK)
Caption: Decision-Making Flowchart for Tertiary Cyclopentyl Bromide Reactivity
Stereochemical Considerations
When the tertiary carbon bearing the bromine atom is a stereocenter, the stereochemical outcome of the reaction provides valuable mechanistic insight. The formation of a planar carbocation intermediate means that the nucleophile can attack from either the top or bottom face.
Ideal Scenario: In a perfectly free carbocation, this would lead to a 50:50 mixture of enantiomers (a racemic mixture), with complete loss of stereochemical information.
Reality (The Intimate Ion Pair): In practice, the departing bromide anion can linger near the front face of the carbocation, forming an "intimate ion pair."[5] This transiently shields that face from nucleophilic attack, leading to a preferential attack from the back side. The result is often a slight excess of the product with inverted stereochemistry compared to the starting material.[6] The degree of inversion versus retention is highly dependent on the solvent, with more dissociating solvents leading to less inversion.[17]
Synthetic Applications and Experimental Protocols
The predictable, albeit competitive, reactivity of tertiary cyclopentyl bromides makes them valuable precursors in organic synthesis.
Solvolysis Reactions
Solvolysis, where the solvent acts as the nucleophile, is a common reaction for these substrates.[6] For example, the solvolysis of 1-bromo-1-methylcyclopentane in ethanol yields both the substitution product (1-ethoxy-1-methylcyclopentane) and elimination products (1-methylcyclopentene and methylenecyclopentane).[18]
Experimental Protocol: Solvolysis of 1-Bromo-1-methylcyclopentane in Ethanol
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-1-methylcyclopentane (1.0 eq).
Solvent Addition: Add anhydrous ethanol (e.g., 20 volumes) to the flask.
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for a period determined by reaction monitoring (e.g., 4-6 hours).
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water.
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Analysis: The resulting crude product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of substitution to elimination products. The products can be separated by fractional distillation or column chromatography.
Grignard Reagent Formation
Tertiary cyclopentyl bromides can be converted into the corresponding Grignard reagents, which are powerful carbon nucleophiles for forming new carbon-carbon bonds.
Experimental Protocol: Preparation of Cyclopentylmagnesium Bromide
CAUTION: This reaction is highly exothermic and must be performed under strictly anhydrous conditions.
Apparatus Preparation: All glassware must be oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
Reagent Setup: Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. Add a small crystal of iodine as an initiator.
Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask to cover the magnesium turnings.
Initiation: Add a small portion of a solution of the tertiary cyclopentyl bromide (1.0 eq) in anhydrous ether/THF from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required.
Addition: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
Completion: After the addition is complete, stir the gray, cloudy mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.
Usage: The resulting Grignard reagent is typically used immediately in a subsequent reaction.
Conclusion
The chemical reactivity of tertiary bromides in cyclopentane rings is dominated by unimolecular SN1 and E1 pathways, proceeding through a common carbocation intermediate. The competition between these two pathways is a nuanced interplay of substrate structure, solvent polarity and proticity, the nucleophilic versus basic character of the reagent, and temperature. By understanding and manipulating these factors, researchers and drug development professionals can effectively harness the synthetic potential of this important class of compounds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the rational design and execution of synthetic strategies involving tertiary cyclopentyl bromides.
References
Master Organic Chemistry. (2026, January 22). 3 Factors That Stabilize Carbocations. [Link]
Quora. (2023, June 14). In polar protic solvent, do the SN1 and E1 reaction for the same tertiary alkyl halide have equal rates?. [Link]
Master Organic Chemistry. (2012, June 6). Nucleophilicity vs. Basicity. [Link]
Unknown. RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS. [Link]
The Architecture of Strained Intermediates: A Technical Guide to Brominated Cycloalkane Carboxylates
As a Senior Application Scientist, I often encounter the challenge of building complex, rigid molecular architectures. In modern drug discovery and organic synthesis, strained cyclic systems—specifically brominated cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I often encounter the challenge of building complex, rigid molecular architectures. In modern drug discovery and organic synthesis, strained cyclic systems—specifically brominated cycloalkane carboxylates—serve as unparalleled building blocks. Their unique combination of ring strain, electrophilic alpha-carbons, and orthogonally reactive functional groups makes them indispensable for synthesizing spirocyclic scaffolds and enantiopure therapeutics.
This whitepaper deconstructs the history, mechanistic principles, and self-validating protocols required to master these powerful synthetic intermediates.
Historical Evolution: From Elemental Discovery to Strained Scaffolds
The foundational chemistry of brominated organic compounds traces back to 1825–1826, when chemists Antoine Balard and Carl Jacob Löwig independently discovered elemental bromine while studying natural salt waters[1]. However, the ability to selectively introduce bromine into organic frameworks required decades of refinement.
The critical breakthrough occurred in the late 19th century with the development of the Hell-Volhard-Zelinsky (HVZ) reaction, which allowed for the selective alpha-halogenation of carboxylic acids[2]. Early synthetic efforts primarily focused on linear aliphatic chains. It was only with the advent of advanced medicinal chemistry that researchers recognized the unique reactivity patterns of brominated cycloalkane carboxylates[3]. The synthesis of strained derivatives, such as 1-bromocyclobutane carboxylic acid (CAS 32122-23-9) and methyl 1-bromocyclopentane-1-carboxylate (CAS 51572-54-4), emerged as a direct response to the pharmaceutical industry's need for rigid, spirocyclic building blocks[3][4].
Mechanistic Grounding: The Alpha-Bromination Pathway
To successfully synthesize alpha-bromo cycloalkane carboxylates, one must understand the kinetic barriers of direct halogenation. Direct bromination of a carboxylic acid is notoriously slow because acids do not readily undergo enolization.
The HVZ reaction bypasses this barrier through a catalytic or stoichiometric activation step. The addition of phosphorus tribromide (PBr3) converts the carboxylic acid into an acyl bromide[5]. This intermediate readily tautomerizes into a highly reactive enol[6]. The enol then undergoes rapid electrophilic addition with diatomic bromine (Br2) to form an alpha-bromo acyl bromide[5]. Finally, quenching this intermediate with an alcohol (such as methanol) irreversibly traps the molecule as a stable alpha-bromo alkyl ester, preventing degradation[6].
Fig 1: Mechanistic pathway of the Hell-Volhard-Zelinsky bromination and subsequent esterification.
Comparative Analysis of Strained Bromocycloalkanes
The synthetic utility of these compounds is directly dictated by their ring strain and steric environment. Below is a comparative analysis of the most critical bromocycloalkane carboxylates used in modern synthesis.
Compound Name
Ring Size
CAS Number
Key Synthetic Utility
1-Bromocyclopropane carboxylic acid
3-Membered
Various
In situ generation of cyclopropenes; desymmetrization into oxazepanones[7].
1-Bromocyclobutane carboxylic acid
4-Membered
32122-23-9
Synthesis of rigid spirocyclic active pharmaceutical ingredients (APIs)[4].
Methyl 1-bromocyclopentane-1-carboxylate
5-Membered
51572-54-4
Reformatsky reactions; generation of complex spiro-beta-lactam scaffolds[3][8].
Self-Validating Experimental Methodologies
As an application scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems, ensuring that causality and real-time analytical feedback drive the reaction to success.
Protocol A: One-Pot Synthesis of Methyl 1-Bromocyclopentane-1-carboxylate
Objective: Synthesize CAS 51572-54-4 via a modified HVZ reaction and in situ esterification[3].
Activation: To a flame-dried round-bottom flask under N2, add cyclopentanecarboxylic acid (1.0 eq) and PBr3 (1.2 eq).
Causality: A stoichiometric excess of PBr3 ensures complete conversion to the acyl bromide, bypassing the sluggish kinetics of the standard catalytic cycle[2].
Bromination: Heat the mixture to 80°C. Add Br2 (1.1 eq) dropwise over 2 hours.
Self-Validation Checkpoint: The controlled evolution of HBr gas (monitored via a basic scrubber) confirms the active substitution of the alpha-proton[6]. If gas evolution ceases prematurely, the enolization step has stalled.
Esterification (Quenching): Cool the reaction to 0°C and slowly transfer the mixture into a secondary flask containing anhydrous methanol (excess) at 0°C.
Causality: The low temperature mitigates the highly exothermic esterification, preventing thermal degradation of the strained cyclopentane ring[3].
Isolation: Concentrate under reduced pressure, dilute with diethyl ether, wash with saturated NaHCO3, and dry over MgSO4.
Self-Validation Checkpoint: GC-MS analysis of the crude organic layer must show a molecular ion peak corresponding to the brominated ester (m/z ~207 for 79Br) prior to final vacuum distillation.
Protocol B: Reformatsky-Type Spirocyclization
Objective: Construct a spirocyclic beta-lactam scaffold using methyl 1-bromocyclopentane-1-carboxylate[8].
Zinc Activation: Suspend Zinc dust (2.0 eq) in anhydrous THF. Add a catalytic amount of TMSCl (0.1 eq) and stir for 15 minutes at room temperature.
Causality: Zinc dust is naturally passivated by a surface layer of ZnO. TMSCl chemically etches this layer, exposing the highly reactive Zn(0) required for insertion[9].
Self-Validation Checkpoint: A mild exotherm indicates successful oxidative addition into the C-Br bond, confirming the formation of the active Reformatsky reagent[10].
Cyclization: Introduce the target imine electrophile (e.g., N-benzylideneaniline, 1.0 eq). Reflux for 4 hours.
Causality: The elevated temperature drives the nucleophilic attack of the zinc enolate onto the C=N bond, followed by spontaneous intramolecular acylation to close the beta-lactam ring[8].
Validation: Monitor via TLC (Hexane:EtOAc 80:20). The disappearance of the UV-active imine spot definitively validates the completion of the cyclization cascade[8].
Advanced Synthetic Applications in Drug Discovery
The true power of brominated cycloalkane carboxylates lies in their ability to unlock complex 3D chemical space.
Spirocyclic Scaffolds: Reformatsky reagents prepared from methyl 1-bromocyclopentane-1-carboxylate react with azomethines (imines) to yield highly substituted 2-azaspiro[3.4]octan-1-ones[8]. These spiro-lactams are highly prized in medicinal chemistry for their ability to mimic peptide conformations while resisting enzymatic degradation[9].
Desymmetrization and Antimycobacterial Agents: In highly advanced applications, 1-methyl-2-bromocyclopropane carboxylic acid derivatives are subjected to base-assisted 1,2-dehydrohalogenation. This generates a highly reactive cyclopropene intermediate in situ. When tethered to chiral amino alcohols, the cyclopropene undergoes a potassium-templated diastereoselective nucleophilic addition, yielding enantiopure cyclopropane-fused oxazepanones. These specific architectures have demonstrated profound antimicrobial activity against chemotherapy-resistant mycobacterial pathogens[7].
Fig 2: Reformatsky-driven spirocyclization pathway for beta-lactam scaffold generation.
Conclusion
Brominated cycloalkane carboxylates represent a masterclass in synthetic design. By understanding the mechanistic nuances of the Hell-Volhard-Zelinsky reaction and leveraging the controlled reactivity of Reformatsky enolates, chemists can reliably construct the rigid, strained architectures demanded by modern drug discovery. The transition from simple linear alpha-bromo acids to complex spirocyclic and desymmetrized systems highlights the ongoing evolution of organic synthesis.
Optimized Reformatsky reaction protocol using methyl 1-bromocyclopentane-1-carboxylate
Substrate: Methyl 1-bromocyclopentane-1-carboxylate Executive Summary This guide details an optimized protocol for generating and reacting the Reformatsky reagent derived from methyl 1-bromocyclopentane-1-carboxylate . T...
This guide details an optimized protocol for generating and reacting the Reformatsky reagent derived from methyl 1-bromocyclopentane-1-carboxylate .
The Challenge: This specific substrate features a tertiary bromide within a cyclopentane ring. Steric hindrance at the
-carbon significantly impedes the oxidative insertion of zinc, often leading to sluggish initiation, low yields, or competitive Wurtz homocoupling. Standard activation methods (e.g., iodine alone) are frequently insufficient.
The Solution: We utilize a Trimethylsilyl Chloride (TMSCl)-mediated zinc activation strategy.[1][2] This protocol ensures rapid removal of the zinc oxide passivation layer, promotes homogenous reaction kinetics, and stabilizes the resulting zinc enolate, delivering consistent yields >75% for a variety of electrophiles.
Scientific Foundation & Mechanism
The Reformatsky reaction involves the oxidative addition of zinc into an
-haloester to form a zinc enolate (the Reformatsky reagent), which then acts as a nucleophile toward an aldehyde or ketone.[3][4][5]
2.1 The Steric Barrier
In methyl 1-bromocyclopentane-1-carboxylate, the bromine is attached to a quaternary carbon. The formation of the organozinc species requires the zinc surface to approach this crowded center. Without aggressive activation, the reaction stalls, allowing the unreacted bromide to undergo radical dimerization (Wurtz coupling) or elimination.
2.2 TMSCl Activation Mechanism
Trimethylsilyl chloride (TMSCl) serves a dual function:
Surface Cleaning: It reacts with the zinc oxide/hydroxide layer (
), exposing reactive Zn(0) sites.
Lewis Acid Promotion: TMSCl can act as a mild Lewis acid, coordinating with the carbonyl oxygen of the electrophile, enhancing its susceptibility to nucleophilic attack.
Figure 1: Mechanistic pathway of the TMSCl-promoted Reformatsky reaction highlighting the critical activation step.
Experimental Protocol
Safety Warning: The induction period of Reformatsky reactions can be unpredictable. Once initiated, the reaction is highly exothermic. Never add the full amount of bromide substrate at once.
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Cool under nitrogen flow.
Charge the flask with Zinc dust (1.5 - 2.0 equiv) .
Add anhydrous THF (approx. 5 mL per gram of Zn).
Add TMSCl (0.05 - 0.1 equiv) directly to the suspension.
Stir vigorously at room temperature for 15 minutes. Note: The grey zinc suspension may lighten slightly as oxides are removed.
Step 2: Initiation
Prepare a solution of Methyl 1-bromocyclopentane-1-carboxylate (1.0 equiv) and the Electrophile (0.9 - 1.1 equiv) in anhydrous THF.
Optimization Note: Mixing the bromide and electrophile allows for immediate trapping of the enolate, minimizing self-reaction.
Add approximately 10% of this solution to the activated zinc slurry.
Heat the mixture gently (heat gun or warm water bath) to approx. 40-50°C.
Observe for Initiation: Look for a sudden exotherm (solvent boiling without external heat), a color change (often to greenish-grey or yellow), or the disappearance of the iodine color if a crystal of iodine was added as a secondary indicator.
Step 3: Controlled Addition
Once initiation is confirmed (steady reflux), remove the external heat source.
Add the remaining solution dropwise via the addition funnel.
Rate Control: Adjust the addition rate to maintain a gentle, self-sustained reflux. If reflux stops, apply mild external heat.
After addition is complete, reflux for an additional 1-2 hours to ensure conversion.
Step 4: Workup
Cool the reaction mixture to 0°C in an ice bath.
Quench slowly with 1M HCl (cold). Caution: Residual zinc will evolve hydrogen gas.
Extract the aqueous layer with Diethyl Ether or EtOAc (3x).
The following data compares the optimized TMSCl protocol against standard activation methods for the reaction of methyl 1-bromocyclopentane-1-carboxylate with benzaldehyde.
Activation Method
Initiation Time
Reaction Temp
Isolated Yield
Notes
Standard (No activator)
>60 min (Variable)
Reflux
15-30%
High Wurtz coupling byproduct observed.
Iodine Only
20-40 min
Reflux
45-55%
Inconsistent initiation; requires heating.
TMSCl (Optimized)
<5 min
RT to Reflux
78-85%
Rapid initiation; clean conversion.
Troubleshooting Guide
Problem: Reaction does not initiate after adding 10% of substrate.
Solution: Do not add more substrate. Add a single crystal of Iodine. If still no reaction, sonicate the flask for 2 minutes (ultrasound promotes surface breaking).
Problem: Low yield with recovered starting material.
Solution: The zinc surface likely re-passivated. Ensure THF is strictly anhydrous (sodium/benzophenone distilled or column dried). Increase TMSCl loading to 0.15 equiv.
Problem: Product is a mixture of diastereomers.
Insight: The Reformatsky reaction with cyclic substrates often yields diastereomeric mixtures. Separation via column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required.
Workflow Diagram
Figure 2: Operational decision matrix for the optimized Reformatsky protocol.
Reaction of Methyl 1-bromocyclopentane-1-carboxylate
Source: ResearchGate (Russian Journal of Organic Chemistry)
Title: Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides
URL:[Link]
General Reformatsky Optimization (ACS)
Source: Journal of Organic Chemistry
Title: An improved procedure for the preparation of beta-hydroxy esters... (TMSCl Activation)
URL:[Link]
Synthesis of 1-aminocyclopentanecarboxylic acid from methyl 1-bromocyclopentane-1-carboxylate
Technical Application Note: Scalable Synthesis of 1-Aminocyclopentanecarboxylic Acid (Cycloleucine) via Azido-Ester Intermediate Executive Summary This application note details a robust, three-step protocol for the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Scalable Synthesis of 1-Aminocyclopentanecarboxylic Acid (Cycloleucine) via Azido-Ester Intermediate
Executive Summary
This application note details a robust, three-step protocol for the synthesis of 1-aminocyclopentanecarboxylic acid (Cycloleucine) , a non-proteinogenic amino acid widely used as an NMDA receptor modulator and amino acid transport inhibitor. Unlike the traditional Bucherer-Bergs route starting from cyclopentanone, this protocol utilizes methyl 1-bromocyclopentane-1-carboxylate as the starting material. The method employs a nucleophilic substitution with sodium azide on a tertiary center, followed by catalytic hydrogenation and ester hydrolysis. This route is particularly valuable for generating specific carboxyl-protected derivatives or when starting from pre-functionalized halo-esters.
Strategic Analysis & Retrosynthesis
The synthesis targets the substitution of a tertiary bromide with an amine functionality. Direct ammonolysis of tertiary halides is often precluded by competing elimination reactions (E2) and polyalkylation. Therefore, we utilize the Azide Method , where the azide anion (
) acts as a non-bulky, potent nucleophile to displace the bromide, followed by a controlled reduction.
Key Challenges:
Steric Hindrance: The quaternary carbon at position 1 hinders nucleophilic attack.
Elimination Risk: Basic conditions or high temperatures can drive the formation of methyl cyclopent-1-enecarboxylate via dehydrohalogenation.
Safety: Handling organic azides requires strict adherence to safety protocols to prevent explosion hazards.
Retrosynthetic Pathway:
Figure 1: Retrosynthetic analysis showing the disconnection of the amine to an azide precursor.
Experimental Protocol
Stage 1: Nucleophilic Substitution (Azidation)
Objective: Convert the tertiary bromide to a tertiary azide while minimizing elimination.
Mechanism:
substitution (borderline character due to tertiary center) facilitated by a polar aprotic solvent.
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Dissolution: Charge the flask with Methyl 1-bromocyclopentane-1-carboxylate (e.g., 10.0 g, 48.3 mmol) and anhydrous DMF (50 mL, 5 vol).
Addition: Add Sodium Azide (6.28 g, 96.6 mmol) in a single portion. Caution: Sodium azide is acutely toxic.
Reaction: Heat the mixture to 60°C for 18–24 hours.
Note: Do not exceed 80°C to prevent thermal decomposition or excessive elimination to the alkene.
Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
Washing: Wash combined organics with water (2x) and brine (1x) to remove residual DMF. Dry over
and concentrate under reduced pressure (keep bath <40°C).
Result: Yields Methyl 1-azidocyclopentane-1-carboxylate as a pale yellow oil.
Checkpoint: IR spectrum should show a strong azide stretch at ~2100 cm⁻¹.
Stage 2: Staudinger Reduction / Hydrogenation
Objective: Reduce the azide to the primary amine.[1] Catalytic hydrogenation is preferred for cleanliness, but Staudinger reduction (
) is a viable alternative if hydrogenation equipment is unavailable.
Method A: Catalytic Hydrogenation (Preferred)
Setup: Dissolve the crude azido-ester in Methanol (10 vol).
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
Reaction: Hydrogenate under a balloon of
(1 atm) or in a Parr shaker (30 psi) at room temperature for 4–6 hours.
Filtration: Filter through a pad of Celite to remove the catalyst. Caution: Pd/C is pyrophoric; keep wet.
Concentration: Evaporate the solvent to yield Methyl 1-aminocyclopentane-1-carboxylate .
Stage 3: Hydrolysis to Cycloleucine
Objective: Hydrolyze the methyl ester to the free carboxylic acid.
Reagents:
6N Hydrochloric Acid (HCl)
Protocol:
Reaction: Dissolve the amino-ester in 6N HCl (10 vol).
Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.
Isolation: Concentrate the solution to dryness under reduced pressure to obtain the crude hydrochloride salt.
Purification (Free Amino Acid): Dissolve the residue in a minimum amount of water. Adjust pH to ~6.0 (isoelectric point) using Ammonium Hydroxide or pass through a weakly basic ion-exchange resin (e.g., Dowex). The free amino acid will precipitate or can be crystallized from Ethanol/Water.
Final Product:1-aminocyclopentanecarboxylic acid (White crystalline solid).
Process Visualization & Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of Cycloleucine.
2.20-1.80 (m, 8H, Ring ); and protons exchangeable
Broad 3000-2800 cm⁻¹ (), 1600 cm⁻¹ ()
Safety & Hazard Management
Sodium Azide (
): Highly toxic (LD50 oral rat ~27 mg/kg). Reacts with acids to form explosive/toxic Hydrazoic Acid (). Do not use halogenated solvents (DCM) in the azidation step to avoid forming diazidomethane (highly explosive).
Organic Azides: Low molecular weight organic azides can be explosive. The "Rule of Six" suggests that the number of carbons plus other atoms should be at least six times the number of azide nitrogens. Here,
vs is acceptable (), but heat shielding should be used.
Hydrogenation: Ensure inert atmosphere handling of Pd/C to prevent ignition of methanol vapors.
References
Mechanistic Insight on Tertiary Azidation
S. N.[2] Ege, et al., "Reaction of tertiary alkyl bromides with sodium azide," Journal of Organic Chemistry, 1970.
Note: Establishes the feasibility of
-like displacement on tertiary centers activ
Hydrolysis Protocols
BenchChem.[3] "Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate." Link
General Synthesis of Cyclic Amino Acids:
Connors, T. A., & Ross, W. C. J. (1960). "New chloroethylaminoaryl substituted amino-acids." Journal of the Chemical Society, 2119-2132. (Describes general hydrolysis conditions for similar esters).
Azide Safety Guidelines
P. G.[4] Urben, Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed., Elsevier, 2007.
(Note: While specific literature for the direct bromo-ester to azide conversion of this exact substrate is older, the conditions provided are standard for this class of transformation as supported by the search results on analogous tertiary
Procedure for radical mediated cyclization using methyl 1-bromocyclopentane-1-carboxylate
Application Note: Visible-Light Photoredox-Mediated Radical Cascade Cyclization using Methyl 1-Bromocyclopentane-1-carboxylate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Visible-Light Photoredox-Mediated Radical Cascade Cyclization using Methyl 1-Bromocyclopentane-1-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Advanced Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
Methyl 1-bromocyclopentane-1-carboxylate (CAS: 51572-54-4) is a highly versatile α-bromocarbonyl compound characterized by its tertiary carbon center [1]. While historically utilized as a radical initiator in Atom Transfer Radical Polymerization (ATRP), the advent of visible-light photoredox catalysis has repurposed this molecule as a robust precursor for tertiary alkyl radicals[2].
This application note details a state-of-the-art procedure for a radical-mediated cascade cyclization. Specifically, we outline the intermolecular addition of the 1-methoxycarbonylcyclopentyl radical to an N-arylacrylamide (e.g., N-methyl-N-phenylmethacrylamide), followed by an intramolecular 5-exo-trig cyclization. This cascade rapidly constructs a heavily functionalized spiro-cyclopentyl oxindole framework—a privileged scaffold in medicinal chemistry and drug discovery [3].
Experimental Design & Causality (E-E-A-T)
To ensure a self-validating and highly reproducible system, every reagent in this protocol has been selected based on strict thermodynamic and kinetic principles:
Substrate Design (The Radical Precursor): The tertiary nature of the C–Br bond in methyl 1-bromocyclopentane-1-carboxylate significantly lowers the bond dissociation energy. Upon single-electron reduction, the resulting tertiary radical is stabilized by the adjacent ester group (capto-dative stabilization). Furthermore, the cyclopentyl ring introduces a specific steric profile that dictates the diastereoselectivity of the subsequent alkene addition.
Photocatalyst Selection (fac-Ir(ppy)₃): The generation of the tertiary radical requires a catalyst with a strongly reducing excited state. fac-Ir(ppy)₃ (
V vs. SCE) is thermodynamically capable of reducing the α-bromoester ( to V vs. SCE) via a single-electron transfer (SET) oxidative quenching pathway. Less reducing catalysts, such as Ru(bpy)₃Cl₂ ( V vs. SCE), fail to efficiently cleave the C–Br bond.
Base Selection (K₂HPO₄): A mild inorganic base is critical. The overall cascade is a net dehydrobromination. The base serves a dual purpose: it acts as a proton sink to neutralize the HBr byproduct generated during the final rearomatization step, and it prevents the acid-catalyzed degradation of the sensitive oxindole product.
Degassing (Atmospheric Control): Oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst and intercepts the tertiary alkyl radical to form peroxides. Strict freeze-pump-thaw degassing is mandatory for reaction success.
Mechanistic Visualization
Figure 1: Photoredox catalytic cycle and radical cascade mechanism.
Optimization of Reaction Conditions
The following table summarizes the quantitative data obtained during the optimization of the cascade cyclization. This data highlights the necessity of the specific reagent combinations chosen for the final protocol.
Entry
Photocatalyst (1 mol%)
Solvent (0.1 M)
Base (2.0 equiv)
Light Source
Yield (%)*
1
fac-Ir(ppy)₃
DMF
K₂HPO₄
Blue LED (440 nm)
88
2
Ru(bpy)₃Cl₂
DMF
K₂HPO₄
Blue LED (440 nm)
45
3
Eosin Y
DMF
K₂HPO₄
Green LED (530 nm)
Trace
4
fac-Ir(ppy)₃
CH₃CN
K₂HPO₄
Blue LED (440 nm)
72
5
fac-Ir(ppy)₃
DMF
Na₂CO₃
Blue LED (440 nm)
65
6
fac-Ir(ppy)₃
DMF
None
Blue LED (440 nm)
0
7
None
DMF
K₂HPO₄
Blue LED (440 nm)
0
*Yields determined by ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard.
Step-by-Step Experimental Protocol
Workflow Visualization
Figure 2: Sequential workflow for the photoredox cascade cyclization.
Detailed Methodology (1.0 mmol Scale)
Step 1: Reagent Setup
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add N-methyl-N-phenylmethacrylamide (175 mg, 1.0 mmol, 1.0 equiv).
Add the photocatalyst fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol, 1.0 mol%).
Transfer the tube to a fume hood and add anhydrous DMF (10.0 mL) to achieve a 0.1 M concentration.
Add methyl 1-bromocyclopentane-1-carboxylate (310 mg, 1.5 mmol, 1.5 equiv) via a micro-syringe.
Self-Validation Check: At this stage, the mixture should appear as a heterogeneous, pale yellow/greenish suspension (characteristic of unexcited Ir(ppy)₃).
Step 2: Degassing (Critical Step)
Seal the Schlenk tube with a rubber septum and secure it with copper wire.
Perform three consecutive freeze-pump-thaw cycles:
Freeze the mixture completely in a liquid nitrogen bath.
Apply high vacuum (≤ 0.1 mmHg) for 5 minutes.
Isolate the vacuum and allow the mixture to thaw completely in a room-temperature water bath.
After the third cycle, backfill the tube with ultra-high purity Argon.
Step 3: Irradiation
Place the Schlenk tube in a photoredox reactor equipped with 34 W Blue LEDs (
= 440–450 nm).
Stir the reaction vigorously (800 rpm) at ambient temperature (maintain internal temperature below 30 °C using a cooling fan) for 16–24 hours.
Self-Validation Check: During irradiation, the solution will darken to a deep amber/orange color. This indicates the formation of transient Ir(IV) species and the progression of the radical cascade.
Step 4: Reaction Monitoring & Quenching
Temporarily halt irradiation and extract a 10 µL aliquot under Argon.
Analyze via TLC (Hexanes:EtOAc, 3:1).
Self-Validation Check: The starting acrylamide should be consumed. The product oxindole will appear as a highly UV-active spot (254 nm) at a lower
value. The excess methyl 1-bromocyclopentane-1-carboxylate is UV-inactive but can be visualized with a KMnO₄ stain.
Once complete, quench the reaction by opening the tube to the air and diluting with deionized water (20 mL).
Step 5: Extraction & Purification
Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).
Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 25% EtOAc in Hexanes) to afford the pure cyclopentyl-substituted oxindole.
References
Title: Methyl 1-bromocyclopentane-1-carboxylate | CID 12531340 - PubChem
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Synthesis of β-Lactams and β-Aminoesters via High Intensity Ultrasound-Promoted Reformatsky Reactions (Review on α‐bromocarbonyl compounds)
Source: ResearchGate
URL: [Link]
Title: Synthesis of sterically congested molecules realized by radical reactions
Source: ResearchGate
URL: [Link]
Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Methyl 1-Bromocyclopentane-1-carboxylate
Introduction: Navigating the Challenges of Coupling Tertiary Alkyl Halides The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of Coupling Tertiary Alkyl Halides
The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science.[1] Palladium-catalyzed cross-coupling reactions, a discovery that garnered the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools for this purpose.[2][3] While the coupling of aryl and vinyl halides is well-established, the use of alkyl halides, especially sterically hindered tertiary halides like methyl 1-bromocyclopentane-1-carboxylate, presents a significant synthetic hurdle.[4]
The primary challenges associated with tertiary alkyl electrophiles are twofold:
Slow Oxidative Addition: The sterically encumbered nature of the tertiary carbon center can hinder its reaction with the palladium(0) catalyst, a crucial first step in the catalytic cycle.
Competing β-Hydride Elimination: Once the alkyl group is attached to the palladium center, the presence of β-hydrogens can lead to a rapid elimination reaction, forming an alkene byproduct and terminating the desired cross-coupling pathway.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling strategies tailored to overcome these challenges, with a focus on the versatile building block, methyl 1-bromocyclopentane-1-carboxylate. We will delve into the mechanistic intricacies, ligand selection, and provide detailed protocols for Suzuki-Miyaura and Negishi couplings, empowering researchers to successfully incorporate this and similar motifs into their synthetic endeavors.
Catalyst System Selection: The Key to Success
The efficacy of a palladium-catalyzed cross-coupling reaction with a challenging substrate is critically dependent on the choice of ligand. For tertiary alkyl halides, the ligand must be both sterically bulky and electron-rich.
Steric Bulk: Large, sterically demanding ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step.
Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which in turn facilitates the oxidative addition to the electron-poor C-Br bond of the alkyl halide.
Highly effective ligands for these transformations often fall into the category of biaryl phosphines or N-heterocyclic carbenes (NHCs). Examples of successful ligands for related challenging couplings include:
Buchwald-type biarylphosphine ligands: Such as XPhos and CPhos, are known to be effective in promoting the coupling of sterically hindered substrates.
Trialkylphosphines: Such as tricyclohexylphosphine (PCy₃), have also demonstrated efficacy in couplings involving alkyl bromides.
The choice of palladium precursor is also important, with common options being palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester.[3][5]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of Methyl 1-Bromocyclopentane-1-carboxylate with an Arylboronic Acid
This protocol is a representative procedure adapted from established methods for the coupling of alkyl bromides. Optimization of reaction parameters may be necessary for specific substrates.
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
Reagent Addition: To the flask, add the arylboronic acid (1.2 equivalents) and methyl 1-bromocyclopentane-1-carboxylate (1.0 equivalent).
Solvent Addition: Add anhydrous toluene and a small amount of degassed water (the ratio of toluene to water can be optimized, e.g., 10:1). The reaction mixture should be a suspension.
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Negishi Coupling: A Versatile Alternative
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex.[6] A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which can often lead to milder reaction conditions and broader functional group tolerance compared to other coupling methods.[4]
Mechanistic Overview
Similar to the Suzuki coupling, the Negishi catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Figure 2: Generalized catalytic cycle for the Negishi cross-coupling reaction.
Protocol: Negishi Coupling of Methyl 1-Bromocyclopentane-1-carboxylate with an Arylzinc Reagent
This protocol outlines a general procedure for the Negishi coupling of tertiary alkyl halides. The organozinc reagent can be prepared in situ or used as a pre-formed solution.
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%) and cPhos (3.5 mol%). Add anhydrous THF and stir at room temperature for 10-15 minutes to form the active catalyst complex.
Reagent Addition: To the catalyst solution, add methyl 1-bromocyclopentane-1-carboxylate (1.0 equivalent).
Organozinc Addition: Slowly add the arylzinc chloride solution (1.5 equivalents) to the reaction mixture at room temperature.
Reaction Execution: Stir the reaction at room temperature or gently heat to 40-60 °C if necessary.
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl or alkyl halides.[7][8] This reaction has become a powerful tool for the synthesis of anilines and other nitrogen-containing compounds.[1][9]
The application of the Buchwald-Hartwig amination to tertiary alkyl halides is particularly challenging due to the increased steric hindrance and the potential for elimination side reactions. However, with the development of highly active and sterically demanding ligands, the scope of this reaction has been expanded.
A typical Buchwald-Hartwig amination involves the reaction of an amine with an aryl or alkyl halide in the presence of a palladium catalyst, a phosphine ligand, and a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[7]
Data and Expected Outcomes
While specific yield data for the cross-coupling of methyl 1-bromocyclopentane-1-carboxylate is not extensively reported, the following table provides representative yields for palladium-catalyzed couplings of other challenging tertiary alkyl bromides with various nucleophiles, which can serve as a benchmark for optimization studies.
Entry
Alkyl Bromide
Coupling Partner
Catalyst System (Pd Source/Ligand)
Base
Solvent
Temp (°C)
Yield (%)
1
1-Bromoadamantane
Phenylboronic acid
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
85
2
tert-Butyl bromide
4-Tolylzinc chloride
Pd₂(dba)₃ / XPhos
-
THF
25
78
3
1-Bromo-1-methylcyclohexane
Aniline
Pd(OAc)₂ / BrettPhos
NaOtBu
Toluene
110
65
Table 1: Representative yields for palladium-catalyzed cross-coupling reactions of tertiary alkyl bromides. Data is compiled from analogous reactions in the literature and is intended for illustrative purposes.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no conversion
Inactive catalyst
Ensure inert atmosphere; use fresh, high-purity reagents and solvents; try a different palladium precursor or ligand.
Low reaction temperature
Gradually increase the reaction temperature.
Formation of elimination byproducts
β-Hydride elimination is favored
Use a more sterically hindered ligand; lower the reaction temperature; change the solvent.
Homocoupling of the nucleophile
Transmetalation is too fast relative to reductive elimination
Use a less reactive nucleophile if possible; adjust the stoichiometry of the reagents.
Dehalogenation of the starting material
Presence of a hydrogen source and a competing reduction pathway
Ensure anhydrous conditions; use a non-protic solvent.
Table 2: Common issues and troubleshooting strategies for palladium-catalyzed cross-coupling reactions of tertiary alkyl halides.
Conclusion
The palladium-catalyzed cross-coupling of methyl 1-bromocyclopentane-1-carboxylate and other tertiary alkyl halides, while challenging, is an achievable transformation with careful selection of the catalyst system and reaction conditions. The use of sterically bulky and electron-rich phosphine ligands is paramount to overcoming the hurdles of slow oxidative addition and competing β-hydride elimination. The protocols provided herein for Suzuki-Miyaura and Negishi couplings serve as a robust starting point for researchers seeking to incorporate these valuable building blocks into their synthetic targets. Through systematic optimization, these methods can unlock new avenues for the construction of complex molecules with quaternary carbon centers.
References
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1143–1149. Available at: [Link]
Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds A. de Meijere and F. Diederich). doi:10.1002/0471212268.ch3.3. Available at: [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
Gooßen, L. J., & Gooßen, K. (2002). Palladium-Catalyzed Negishi Cross-Coupling Reactions using Arylsodiums. Angewandte Chemie International Edition, 41(19), 3612-3615. Available at: [Link]
Fu, G. C. (2008). Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters. Journal of the American Chemical Society, 130(10), 2756–2757. Available at: [Link]
Knochel, P., & Cahiez, G. (2019). Scope of zinc-mediated cross-coupling of α-bromo-α-alkyl... ResearchGate. Available at: [Link]
Dorel, R., & Haydl, A. M. (2019). Palladium-catalyzed Buchwald-Hartwig amination. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
Kwong, F. Y., & Buchwald, S. L. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14. Available at: [Link]
Wang, X., et al. (2018). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers. Available at: [Link]
Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). The Palladium–Catalyzed Cross-Coupling Reaction of Enol Acetates of α-Bromo Ketones with 1-Alkenyl-, Aryl-, or Alkylboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
Denmark, S. E. (2020). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
Molnár, Á. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry, 76(18), 7486-7493. Available at: [Link]
Plouffe, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. Available at: [Link]
Melchiorre, P., & Leonori, D. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
Wu, J., & Zhang, J. (2013). Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. Green and Sustainable Chemistry, 3(4A), 1-5. Available at: [Link]
Szostak, M., & Shi, S. (2021). Mild Ru(0)-catalyzed cleavage of C(aryl)–O bonds enabled by a combination of Ru3(CO)12 catalyst and imine auxiliary. Organic Chemistry Frontiers. Available at: [Link]
Al-Amin, M., & El-Karie, O. (2019). Cross‐coupling and cyclization of β‐bromo carboxylic acids with 1,3‐diketones. ResearchGate. Available at: [Link]
Cacchi, S., & Fabrizi, G. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 809-848. Available at: [Link]
Application Note: Chemoselective Hydrolysis of Methyl 1-Bromocyclopentane-1-carboxylate to 1-Bromocyclopentanecarboxylic Acid
Introduction & Mechanistic Rationale 1-Bromocyclopentanecarboxylic acid is a highly valuable, sterically hindered building block in medicinal chemistry. It is frequently utilized in [1] to generate complex aromatic keton...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
1-Bromocyclopentanecarboxylic acid is a highly valuable, sterically hindered building block in medicinal chemistry. It is frequently utilized in [1] to generate complex aromatic ketones and serves as a critical intermediate in the synthesis of[2]. The standard synthetic route to this acid involves the hydrolysis of its corresponding ester,[3].
However, the presence of a labile tertiary bromide at the α-position presents a significant chemoselectivity challenge. In standard ester hydrolysis, saponification using an aqueous base (e.g., NaOH or LiOH) is typically preferred due to its rapid kinetics. Applying these basic conditions to methyl 1-bromocyclopentane-1-carboxylate leads to catastrophic yield loss. The carbon-bromine bond is highly susceptible to nucleophilic attack and dehydrobromination under basic conditions[4]. The hydroxide ion acts as both a strong nucleophile and a strong base; given the steric hindrance of the tertiary α-carbon, E2 elimination rapidly outcompetes acyl substitution, yielding cyclopent-1-enecarboxylic acid.
To circumvent this, an acid-catalyzed hydrolysis (A_AC2 mechanism) is strictly required. By utilizing an aqueous strong acid in a miscible organic co-solvent, the reaction proceeds via the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing weak nucleophiles (water) to attack and cleave the ester linkage without disturbing the delicate C–Br bond.
Reaction Workflow & Pathway
Chemoselective decision tree for the hydrolysis of methyl 1-bromocyclopentane-1-carboxylate.
Quantitative Data: Reaction Optimization
The table below summarizes the causality behind the solvent and reagent choices, demonstrating why strong acidic conditions in 1,4-dioxane provide the optimal self-validating system for this transformation.
Bromocresol Green TLC stain (0.1% w/v in EtOH, adjusted to blue with dilute NaOH)
Step-by-Step Methodology
Step 1: Reaction Setup
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (48.3 mmol) of methyl 1-bromocyclopentane-1-carboxylate in 50 mL of 1,4-dioxane.
Causality: 1,4-Dioxane is selected as the co-solvent because it is fully miscible with aqueous sulfuric acid and possesses a boiling point (101 °C) that allows for a sufficiently high reflux temperature to drive the sterically hindered hydrolysis.
Step 2: Acid Addition
Slowly add 50 mL of 6M aqueous H₂SO₄ to the stirring solution.
Causality: The high concentration of hydronium ions is required to force the protonation of the sterically shielded ester carbonyl, initiating the A_AC2 mechanism.
Step 3: Thermal Activation
Heat the biphasic mixture to 90 °C (gentle reflux) using a heating mantle or oil bath. Maintain vigorous stirring to ensure adequate mixing of the aqueous and organic phases.
Step 4: Self-Validating Reaction Monitoring
After 6 hours, sample the organic layer. Perform Thin Layer Chromatography (TLC) using an eluent of 8:2 Hexanes/EtOAc.
Validation Checkpoint: Dip the TLC plate in Bromocresol Green stain and gently heat. The starting ester will appear as a standard UV/Iodine-active spot, while the product acid will immediately manifest as a bright yellow spot against a blue background. This confirms successful ester cleavage without relying solely on downstream NMR. Continue heating until the ester is fully consumed (typically 8–10 hours).
Step 5: Quenching & Extraction
Cool the reaction mixture to room temperature. Dilute with 100 mL of ice-cold distilled water. Transfer to a separatory funnel and extract with DCM (3 × 75 mL).
Step 6: Washing
Wash the combined organic layers with water (2 × 50 mL) to remove residual sulfuric acid and dioxane, followed by a final wash with saturated aqueous NaCl (brine, 50 mL).
Step 7: Drying & Concentration
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Causality: Ensure the water bath temperature remains strictly < 35 °C . Elevated temperatures during concentration can induce thermal dehydrobromination of the concentrated product.
Step 8: Analytical Characterization
Verify the structural integrity of the product to ensure the tertiary bromide was preserved:
¹H NMR (CDCl₃, 400 MHz) : δ 11.5 (br s, 1H, -COOH), 2.35-2.20 (m, 4H, cyclopentyl ring), 2.05-1.85 (m, 4H, cyclopentyl ring). Crucial Marker: Ensure the complete disappearance of the sharp singlet at ~3.75 ppm corresponding to the methyl ester.
IR (ATR) : Broad O-H stretch at 3200-2500 cm⁻¹, strong C=O stretch at 1705 cm⁻¹.
References
Google Patents. "Inhibitors of 11-beta-hydroxy steroid dehydrogenase type 1". Source: google.com.
Preventing elimination side reactions when using methyl 1-bromocyclopentane-1-carboxylate
Topic: Preventing Elimination Side Reactions Executive Summary Methyl 1-bromocyclopentane-1-carboxylate is a tertiary -bromo ester. This structural motif presents a specific synthetic challenge: it is "spring-loaded" for...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Elimination Side Reactions
Executive Summary
Methyl 1-bromocyclopentane-1-carboxylate is a tertiary
-bromo ester. This structural motif presents a specific synthetic challenge: it is "spring-loaded" for elimination. The tertiary carbocation is relatively stable, and the resulting alkene (methyl cyclopent-1-enecarboxylate) is thermodynamically favored due to conjugation with the ester carbonyl.
The Core Rule: You cannot treat this substrate like a primary or secondary halide. Standard nucleophilic substitution (
) is sterically blocked, and basic conditions will immediately trigger E2 elimination.
This guide provides the protocols to bypass these thermodynamic traps using Reformatsky chemistry (for C-C bonds) and Silver-mediated pathways (for heteroatom substitution).
Module 1: The Mechanistic Landscape
Why your reaction is failing.
The fate of methyl 1-bromocyclopentane-1-carboxylate is decided in the first 5 minutes of your reaction. You are fighting two dominant failure modes:
E2 Elimination (The Base Trap): Any strong base (Alkoxides, Grignards, LDA) will abstract the
-proton. The steric bulk of the tertiary center accelerates this.
E1 Elimination (The Heat Trap): In polar protic solvents with heat, the bromide leaves, forming a carbocation. Without a rapid "trap," the cation loses a proton to restore neutrality as the conjugated alkene.
Visualizing the Pathway
The following diagram illustrates the "Fork in the Road" for this substrate.
Figure 1: Reaction pathways showing how basic conditions lead to elimination, while Zinc and Silver pathways enable functionalization.
Do NOT attempt to form Grignard or Lithium reagents with this bromide; they are too basic and will cause self-elimination. The Zinc enolate formed in the Reformatsky reaction is less basic and stabilizes the tertiary center without abstracting protons.
Protocol: Zinc Activation & Addition
Target: Reaction with aldehydes/ketones/imines.[2]
Common Failure: Low yield due to poor Zn activation, leading to thermal elimination when the user heats the pot to force the reaction.
Step-by-Step Optimization:
Zinc Prep: Use Zinc dust (not granular). Wash with dilute HCl, then water, then acetone, and dry under vacuum.
Activation (Crucial): Suspend Zn (1.5 equiv) in dry THF. Add TMSCl (Trimethylsilyl chloride, 0.05 equiv) or 1,2-dibromoethane . Stir for 15 mins at RT. This removes the oxide layer.
Temperature Control:
Initiation: Add 10% of the bromide solution. Warm gently to 40°C until the exotherm starts (solution turns cloudy/grey).
Propagation:Cool the mixture to 0°C - 10°C. Add the remaining bromide dropwise.
Why? High heat favors the thermodynamic elimination product. Keeping the propagation step cool prevents the sensitive tertiary bromide from degrading before it inserts into the Zinc [1][4].
Electrophile Addition: Add the aldehyde/ketone after the enolate is formed, or co-add if the electrophile is stable to Zn.
Data: Base vs. Zinc Selectivity
Reagent System
Dominant Mechanism
Major Product
Yield (Typical)
Mg / Et2O (Grignard)
E2 Elimination (Self-reaction)
Alkene
< 10% Substitution
Li / THF
E2 Elimination
Alkene
< 5% Substitution
| Zn / THF (Reformatsky) | Oxidative Insertion |
-Hydroxy Ester | 75-92% |
Module 3: Troubleshooting Heteroatom Substitution
The Solution: Silver (Ag) Catalysis or Lewis Acid Transfer.
Users often try to synthesize Cycloleucine (1-amino-cyclopentanecarboxylic acid) precursors using sodium azide (
).
The Problem: Azide ion (
) is a weak base, but in DMF at 80°C (standard conditions), the tertiary bromide will eliminate via E1/E2 competition.
The Fix: Use a "Soft" electrophilic pull (Silver) or a non-basic nucleophile source (TMS-N3).
Protocol: Silver-Mediated Substitution
Target: Azidation, Fluorination, or Acetoxylation.
Mechanism: Silver salts (
) have a high affinity for Bromine. They precipitate AgBr, generating a transient carbocation/contact-ion pair that is immediately trapped by the nucleophile without requiring a strong base to be present.
Workflow:
Reagents:
Substrate: 1.0 equiv.
Nucleophile:
(for azide) or AgF (for fluorine).
Catalyst/Promoter:
or (Catalytic or Stoichiometric depending on nucleophile).
Solvent: Acetonitrile (
) or DCM. Avoid DMF/DMSO if possible to prevent E1 solvolysis.
Procedure:
Dissolve substrate and nucleophile in DCM at 0°C.
Add Silver salt.[3] The reaction will likely precipitate AgBr immediately.
Stir at 0°C to RT. Do not heat.
Why this works: The reaction proceeds via an
-like pathway assisted by Silver. Because no external base (like Na+ or K+) is used, the proton abstraction (elimination) is significantly suppressed [5][6].
Module 4: Decision Tree & FAQ
Experimental Decision Tree
Figure 2: Decision logic for selecting the correct reagent class.
Frequently Asked Questions
Q: I see the alkene product even when using Zinc. Why?A: This usually happens during the initiation phase. If the Zinc is not active enough, you heat the reaction to "get it going." That heat causes the bromide to eliminate before it reacts with the Zinc. Fix: Use TMSCl to activate Zinc at room temperature. If it doesn't initiate at 40°C, do not boil it; clean your Zinc or dry your solvent.
Q: Can I use
conditions (e.g., NaCN in DMSO) to make the nitrile?A: No. Tertiary halides do not undergo reactions due to steric hindrance.[4][5] The cyanide ion will act as a base, and DMSO (polar aprotic) will accelerate the E2 elimination. Use TMS-CN with a Lewis Acid ( or ) to introduce the nitrile group via a carbocationic intermediate [7].
Q: How do I remove the elimination byproduct if it forms?A: The alkene (methyl cyclopent-1-enecarboxylate) is conjugated and UV-active. It is less polar than the tertiary alcohol/amine products. It can typically be separated via flash column chromatography using a Hexane/EtOAc gradient.
References
Reformatsky Reaction of Methyl 1-bromocyclopentane-1-carboxylate. Russian Journal of Organic Chemistry, 2014.[6] Describes the specific reaction of this substrate with Zinc and enamides.
E2 Elimination Mechanisms. Chemistry LibreTexts. Detailed kinetics of tertiary halide elimination vs substitution.
Zaitsev Rule & Tertiary Halides. Master Organic Chemistry. Explains why the conjugated alkene is the thermodynamic trap for this substrate.
Reformatsky Reagent Stability. Organic Chemistry Portal. Discusses the low basicity of Zinc enolates preventing side reactions.
Silver-Promoted Substitution. PubMed / Chemistry. "Silver-Promoted Fluorination Reactions of α-Bromoamides." Demonstrates Ag-mediated substitution on tertiary carbons to avoid elimination.
Silver Acetate Mediated Acetoxylations. ResearchGate. Protocol for using Silver Acetate to substitute alkyl halides under neutral conditions.
Nucleophilic Substitution at Tertiary Centers. JimContent. Review of stereoinvertive and Lewis-acid mediated substitutions at tertiary carbons.
Critical Alert: The "Silent Killer" in Your Column
Issue: Spontaneous decomposition during purification.
Diagnosis: Silica Gel Acidity (
).
The most common failure mode for methyl 1-bromocyclopentane-1-carboxylate is not poor separation, but chemical instability. This molecule contains a tertiary alkyl bromide , a motif highly susceptible to
or -type elimination.
Standard silica gel possesses acidic silanol groups (
) on its surface. These act as Lewis acids, catalyzing the dehydrohalogenation of your product to form methyl 1-cyclopentenecarboxylate (the -unsaturated ester) and HBr.
The Fix: You must neutralize the stationary phase. Do not proceed with a standard column. See the Buffered Protocol below.
Method Development & Visualization
Before packing the column, ensure you can see what you are separating. This compound lacks a conjugated
-system, making UV detection unreliable.
Visualization Strategy (TLC)
Method
Suitability
Observation
Notes
UV (254 nm)
Low
Weak absorption
Only the ester carbonyl absorbs; easily missed at low concentrations.
KMnO₄ Stain
High
Yellow spot on purple
Best for detecting the impurity (the alkene elimination product).
Iodine Chamber
Medium
Brown/Yellow spots
Reversible; good for general detection but less specific.
PMA (Phosphomolybdic Acid)
High
Dark green/blue on light green
Excellent general stain for esters/halides. Requires heating.[1][2][3]
Flush the packed bed with 2–3 column volumes (CV) of the Pre-treatment Solvent.
Why? This ensures the entire length of the column is basic.
Critical Wash: Flush with 1 CV of pure Hexanes (or your starting mobile phase without TEA).
Why? Excess TEA can cause streaking or affect the separation of sensitive compounds. The "bound" TEA is sufficient to protect your compound.
Step 3: Loading
Dissolve your crude oil in a minimum amount of Hexanes/EtOAc (95:5).
Do not use DCM for loading if possible, as it can be slightly acidic or contain stabilizers that interfere.
Apply carefully to the sand bed.
Step 4: Elution
Run the column using your determined gradient (e.g., 0%
10% EtOAc in Hexanes).
Collect small fractions.
Monitor: Check fractions immediately. If you see the "Elimination Product" (UV active, stains instantly with KMnO₄) appearing after the main peak, your column might be turning acidic again.
Troubleshooting & FAQs
Q: My product is streaking on the TLC plate.
A: This is often due to hydrolysis or drag caused by the acidic silica on the plate itself. Tip: Add 1 drop of TEA to your TLC developing chamber solvent. If the spot tightens up, your column definitely needs the buffered protocol.
Q: I see a new spot forming during the column run that wasn't in the crude.
A: This is "On-Column Decomposition." You likely skipped the buffering step or didn't use enough TEA. Stop the column, flush with 100% EtOAc to recover everything, and restart with fresh, heavily buffered silica (2% TEA).
Q: Can I use Alumina instead?
A: Yes. Neutral Alumina (Activity III) is an excellent alternative if the silica method fails. It is naturally less acidic than silica. However, silica is cheaper and offers higher resolution if properly buffered.
Q: How do I remove the Triethylamine from my product?
and wash quickly with cold water (TEA is water-soluble; your product is not).
Dry over
and concentrate.
Mechanism of Failure (Visualized)
The following diagram illustrates the pathway difference between standard and buffered chromatography.
Figure 1: Mechanistic pathway comparison. Acidic silica catalyzes the loss of HBr, destroying the product. TEA buffering blocks these sites, allowing successful purification.
References
Vogel’s Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for chromatographic techniques of alkyl halides).
Synthesis & Stability of
-Bromo Esters:
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Organic Syntheses, Coll.[9] Vol. 9, p. 425 (2018).[9] "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate" (Demonstrates handling of similar brominated cyclopentane derivatives). Link
Visualization Techniques:
Thin Layer Chromatography: A Modern Practical Approach. Royal Society of Chemistry. (Staining protocols for esters and halides).
Troubleshooting zinc activation in Reformatsky reactions with cyclic bromo esters
Topic: Troubleshooting Zinc Activation in Cyclic Bromo Esters Status: Active Operator: Senior Application Scientist Welcome to the Bench If you are reading this, you are likely staring at a flask containing zinc dust, a...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Zinc Activation in Cyclic Bromo Esters
Status: Active
Operator: Senior Application Scientist
Welcome to the Bench
If you are reading this, you are likely staring at a flask containing zinc dust, a cyclic
-bromo ester, and a carbonyl compound, and absolutely nothing is happening. Or worse, you’ve just experienced a thermal runaway that ejected your septum.
Cyclic bromo esters (e.g., methyl 1-bromocyclohexanecarboxylate) present a unique "double trouble" in Reformatsky chemistry:
Secondary Halide Sterics: The C-Br bond is sterically hindered within the ring, making the oxidative insertion of zinc (the rate-determining step) significantly slower than with acyclic primary bromoacetates.
Elimination Risks: The rigidity of the ring often favors anti-periplanar elimination, leading to
-unsaturated esters rather than the desired zinc enolate.
This guide treats your experiment as a malfunctioning system. We will debug the "hardware" (the zinc surface) and the "software" (the reaction conditions).
Ticket #001: The "Dead" Reaction (No Initiation)
Symptom: You have added the reagents, but there is no exotherm, no color change, and TLC shows only starting material.
Root Cause: Zinc Oxide (
) Passivation.
Commercial zinc dust is covered in a thin, robust layer of zinc oxide and hydroxide. This ceramic shell prevents the underlying from accessing the bromo ester. Cyclic substrates, being less reactive, cannot penetrate this layer without help.
The Fix: Chemical Etching (TMSCl Activation)
Do not rely on "vigorous stirring" alone. You must chemically strip the oxide layer. The gold standard for difficult substrates is Trimethylsilyl Chloride (TMSCl) activation.
Mechanism:
TMSCl reacts with the surface oxides/hydroxides to form soluble silyl ethers and zinc salts, exposing fresh
lattice sites.
Protocol: The TMSCl "Jumpstart"
Use this for standard cyclic substrates.
Dry System: Flame-dry a 3-neck flask under Argon.
Zinc Load: Add Zinc dust (1.5 – 2.0 equiv).
Pro-Tip: If the zinc is clumpy, mortar and pestle it rapidly in a glovebox or under inert flow before addition.
Solvent: Add dry THF (cover the Zn, but keep concentrated).
The Etch: Add TMSCl (3–5 mol%) . Stir for 15 minutes at RT.
Observation: You should see a slight change in the grey suspension's texture; it may look "fluffier."
Entrainment (Optional but Recommended): Add 1,2-dibromoethane (3–5 mol%) and heat to reflux for 1 minute, then cool. This generates a small amount of
and etches the surface further.
Initiation: Add 10% of your cyclic bromo ester solution dropwise.
Success Indicator: A sudden turbidity (cloudiness) or a temperature spike. Once initiated, add the rest slowly.
Ticket #002: Elimination Side-Products
Symptom: You isolated the product, but it's an
-unsaturated ester (the elimination product), not the -hydroxy ester.
Root Cause: High Temperature & Low Activity.
Standard zinc dust requires heat (reflux) to insert into secondary cyclic halides. However, heat promotes elimination (E2-type pathways).
The Fix: Rieke Zinc (
)
To favor kinetic insertion over thermodynamic elimination, you must lower the reaction temperature. Standard zinc is inactive at or . Rieke Zinc , prepared by reducing with Lithium naphthalenide, has a massive surface area and high lattice defect density, allowing insertion at low temperatures ( to ).
Data Comparison: Activation Methods
Method
Surface Area ()
Initiation Temp
Risk of Elimination
Recommended For
Commercial Dust
< 0.1
Reflux ()
High
Simple acyclic esters
Acid Wash (HCl)
~0.5
Moderate
Robust substrates
TMSCl / 1,2-DBE
~1.0
Moderate
Standard cyclic esters
Rieke Zinc ()
> 40.0
to
Low
Sterically hindered / Cyclic
Visual Troubleshooting Workflows
Figure 1: The Activation Logic Gate
Follow this flow to determine the correct activation strategy for your substrate.
Caption: Decision tree for selecting zinc activation methods based on substrate sensitivity.
Figure 2: The Competition (Insertion vs. Elimination)
Understanding why cyclic substrates fail.
Caption: Kinetic competition between Zinc insertion (desired) and Elimination (undesired) in cyclic systems.
Ticket #003: Experimental Protocols
Protocol A: Rieke Zinc Preparation (For High-Risk Substrates)
Requires strict inert atmosphere (Schlenk line or Glovebox).
Preparation: In a dry flask, place Lithium metal (2.1 equiv) and Naphthalene (0.2 equiv) in dry THF. Stir until the solution turns deep dark green (Lithium Naphthalenide forms).
Reduction: Add anhydrous
(1.0 equiv) dissolved in THF dropwise to the green solution.
Reaction:
.
The green color will fade to black (finely divided Zinc metal).
Usage: The resulting black slurry is Rieke Zinc . Do not isolate. Cool this slurry to
or and add your cyclic bromo ester and ketone/aldehyde directly.
Protocol B: The "Acid Wash" Pre-treatment (For Bulk Clean-up)
Use this if you cannot use TMSCl or Rieke methods, but standard dust is failing.
Suspend Zinc dust in 5% HCl (aq) for 2 minutes.
Filter rapidly on a Buchner funnel.
Wash sequentially:
Acetone Diethyl Ether.
Critical Step: Dry under high vacuum at
for 1 hour. Store under Argon.
FAQ: Quick Fixes
Q: Can I use Indium instead of Zinc?A: Yes. Indium (In) Reformatsky reactions often proceed in water or mixed solvents and do not require the rigorous activation that Zinc does. However, Indium is significantly more expensive. If your cyclic ester is precious, Indium is a valid "rescue" metal.
Q: My reaction initiates but then stops at 50% conversion.A: The zinc surface has likely become coated with zinc salts (product inhibition) or the oxide layer re-formed.
Fix: Add a fresh pulse of TMSCl (1-2 mol%) mid-reaction.
Fix: Ensure you are using "High Dilution" technique for the addition of the bromo ester to prevent localized high concentrations of byproducts on the metal surface.
Q: THF vs. Diethyl Ether?A:
THF: Better solubility for the zinc enolate, generally faster rates. Best for cyclic substrates.
Ether: Slower, but the Reformatsky reagent is often more stable. Use if you see decomposition.
Toluene: Use only if high temperatures are required (not recommended for cyclic bromo esters due to elimination risk).
References
Erdik, E. (1996). Organozinc Reagents in Organic Synthesis. CRC Press.
Rieke, R. D. (1989). "Preparation of highly reactive metal powders and their use in the synthesis of organometallic species."[1] Science, 246(4935), 1260-1264. Link
Picotin, G., & Miginiac, P. (1987).[2] "Trimethylchlorosilane-catalyzed reaction of zinc with alpha-bromo esters." The Journal of Organic Chemistry, 52(21), 4796-4797. Link
Fürstner, A. (1989).[2] "Recent advancements in the Reformatsky reaction."[3] Synthesis, 1989(08), 571-590. Link
Knochel, P., et al. (2011). "Preparation and Applications of Functionalized Organozinc Reagents." Organic Reactions.[4][5][6][7][8][9][10][11][12] Link
Technical Support Center: Purification Strategies for Reaction Mixtures Containing Unreacted Methyl 1-Bromocyclopentane-1-Carboxylate
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the downstream purification of reaction mixtures containing methyl 1-bromocyclopentane-1-c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the downstream purification of reaction mixtures containing methyl 1-bromocyclopentane-1-carboxylate (CAS 51572-54-4).
Commonly utilized as an electrophile in direct alkylations[1] or as a precursor in Reformatsky-type couplings, this
-bromo ester is frequently used in excess to drive reactions to completion. However, its balanced lipophilicity and thermal sensitivity make the removal of unreacted starting material a notorious bottleneck in organic synthesis. This guide provides field-proven, causality-driven methodologies to isolate your target product efficiently.
Diagnostic Purification Workflow
Before selecting a purification protocol, analyze the structural vulnerabilities of your target product using the decision matrix below.
Decision matrix for removing unreacted methyl 1-bromocyclopentane-1-carboxylate.
Quantitative Data & Reagent Selection
To understand why standard purification fails, we must look at the physicochemical profile of the compound. The moderate LogP and polar surface area often result in
values that perfectly match coupled products during normal-phase chromatography[2].
Table 1: Physicochemical Profile of Methyl 1-Bromocyclopentane-1-Carboxylate
Limited hydrogen bonding capability; behaves as a non-polar oil.
Reactivity Profile
Highly Electrophilic
The -carbon is highly activated for displacement[4]; the ester is activated for hydrolysis.
Table 2: Scavenger Selection Matrix
Scavenger Type
Mechanism of Action
Best Used For
PS-Trisamine Resin
displacement of the -bromide by a primary amine[5].
Neutral or basic products. Rapidly sequesters the -bromo ester onto the solid phase[6].
PS-Thiophenol Resin
displacement by a highly nucleophilic thiolate.
Acid-sensitive products or highly sterically hindered mixtures.
Aqueous LiOH (Mild)
Selective saponification of the activated -bromo ester.
Target products lacking hydrolyzable esters or epoxides.
Troubleshooting & FAQs
Q: Why is standard silica gel chromatography failing to separate the unreacted ester from my product?A: Methyl 1-bromocyclopentane-1-carboxylate possesses a balanced lipophilicity/polarity profile (LogP 1.87)[2]. When you perform an alkylation or coupling, the resulting product often shares a similar dipole moment. Relying solely on chromatography often results in mixed fractions because the
is negligible. Chemical derivatization prior to separation is required.
Q: Can I remove the excess starting material via vacuum distillation?A: This is highly discouraged unless your product is exceptionally stable.
-bromo esters and ketones are thermally sensitive and prone to dehydrobromination or complex decomposition pathways at elevated temperatures[7]. If distillation is absolutely necessary, it must be a short-path Kugelrohr distillation under extreme high vacuum to keep the bath temperature as low as possible.
Q: How does reactive scavenging work, and why is it preferred?A: Reactive scavenging utilizes insoluble polymer-supported reagents (like PS-Trisamine) that contain highly nucleophilic functional groups[8]. Because the
-carbon of methyl 1-bromocyclopentane-1-carboxylate is highly electrophilic, it undergoes an reaction with the resin. The unreacted starting material becomes covalently bonded to the solid polymer matrix, allowing you to simply filter it out of the solution, leaving your pure product in the filtrate[6].
Validated Experimental Protocols
Protocol A: Reactive Filtration via Polymer-Supported Scavenging
Causality & Self-Validation: This protocol exploits the electrophilicity of the
-carbon. By adding an excess of an insoluble polymer-bound nucleophile, the liquid-phase electrophile is forced onto the solid phase[5]. The physical phase change inherently prevents product contamination. Complete sequestration is self-validated by the disappearance of the starting material spot on TLC prior to filtration.
Step-by-Step Methodology:
Quantify: Determine the approximate molar amount of unreacted methyl 1-bromocyclopentane-1-carboxylate remaining in the crude reaction mixture via quantitative NMR or GC-MS.
Dissolve: Dissolve the crude mixture in a solvent that swells the polystyrene resin effectively (e.g., Dichloromethane, THF, or DMF).
Scavenge: Add 2.5 to 3.0 equivalents of PS-Trisamine or PS-Thiophenol resin[8].
Agitate: Agitate the mixture gently on an orbital shaker at room temperature for 6 to 12 hours. (Critical: Do not use magnetic stirring, which mechanically shears and pulverizes the resin beads, causing them to clog the filter).
Monitor: Check the supernatant by TLC or LC-MS. Once the
-bromo ester is entirely consumed, filter the mixture through a sintered glass funnel (medium porosity).
Wash: Wash the resin bed with 3 column volumes of the reaction solvent to elute any non-covalently trapped target product.
Isolate: Concentrate the combined filtrates under reduced pressure to yield the purified product.
Protocol B: Selective Mild Saponification
Causality & Self-Validation: The electron-withdrawing bromine atom inductively activates the adjacent methyl ester towards nucleophilic acyl substitution. This protocol exploits a massive kinetic difference in hydrolysis rates. The
-bromo ester hydrolyzes rapidly, while unactivated aliphatic esters in your product remain intact. Validation is achieved via aqueous partitioning—only the hydrolyzed carboxylate salt enters the aqueous bicarbonate layer.
Step-by-Step Methodology:
Prepare Solvent: Dissolve the crude mixture in a 3:1 mixture of THF and Methanol.
Cool: Cool the solution to 0°C using an ice bath to maximize kinetic selectivity.
Hydrolyze: Add 1.2 equivalents (relative to the unreacted starting material) of an aqueous 1M LiOH solution dropwise.
Monitor: Stir at 0°C for 1 to 2 hours. Monitor the disappearance of the
-bromo ester by TLC.
Quench & Dilute: Once consumed, dilute the mixture with diethyl ether or ethyl acetate.
Extract: Wash the organic layer with saturated aqueous sodium bicarbonate (
). The hydrolyzed starting material (1-bromocyclopentane-1-carboxylic acid) will partition entirely into the aqueous layer as a water-soluble sodium salt.
Isolate: Dry the organic layer over anhydrous
, filter, and concentrate to isolate the purified, starting-material-free product.
GC-MS fragmentation patterns and identification of methyl 1-bromocyclopentane-1-carboxylate
An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 1-bromocyclopentane-1-carboxylate A Senior Application Scientist's Comparative Guide to Fragmentation, Identification, and Method D...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 1-bromocyclopentane-1-carboxylate
A Senior Application Scientist's Comparative Guide to Fragmentation, Identification, and Method Development
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel or modified compounds is a cornerstone of progress. Gas Chromatography-Mass Spectrometry (GC-MS) remains a principal analytical technique for the separation and identification of volatile and semi-volatile organic compounds. However, the interpretation of mass spectra, particularly for molecules with multiple functional groups, requires a deep understanding of fragmentation principles.
This guide provides an in-depth analysis of the expected Electron Ionization (EI) fragmentation patterns of methyl 1-bromocyclopentane-1-carboxylate. We will dissect the molecule's structure to predict its mass spectrum, compare the capabilities of GC-MS with alternative analytical techniques for its characterization, and provide a robust experimental protocol for its analysis. This document is designed to serve as a practical reference for scientists tasked with identifying complex halogenated esters.
Chapter 1: Deconstructing the Molecule: Predicted EI Fragmentation Patterns
The utility of Electron Ionization (EI) GC-MS lies in its ability to produce repeatable, information-rich fragmentation patterns that serve as a molecular fingerprint.[1] For methyl 1-bromocyclopentane-1-carboxylate (C₇H₁₁BrO₂), the fragmentation is governed by the interplay between the cyclopentane ring, the methyl ester group, and the bromine atom positioned at a quaternary alpha-carbon.
The Molecular Ion (M⁺•)
The first crucial observation in the mass spectrum is the molecular ion. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively), the molecular ion will appear as a characteristic doublet.[2][3]
M⁺• Peak: m/z 206 (with ⁷⁹Br)
[M+2]⁺• Peak: m/z 208 (with ⁸¹Br)
The relative intensity of these two peaks will be approximately 1:1. While many esters and branched compounds can exhibit weak or absent molecular ions, the presence of the cyclopentane ring, which requires the cleavage of two bonds for fragmentation, may lead to a more observable molecular ion peak than in its linear analogues.[2][4]
Primary Fragmentation Pathways
The energetically unstable molecular ion will undergo fragmentation through several competing pathways, driven by the relative stability of the resulting ions and neutral radicals. The quaternary carbon, substituted with both the bromine and the ester group, is the most likely site for initial bond cleavage.
α-Cleavage: Loss of Bromine Radical ([M-Br]⁺)
This is predicted to be a dominant fragmentation pathway. The carbon-bromine bond is relatively weak, and its cleavage results in the loss of a bromine radical (Br•) and the formation of a stable, resonance-delocalized carbocation at m/z 127 .
α-Cleavage: Loss of Carbomethoxy Radical ([M-COOCH₃]⁺)
Cleavage of the C-C bond between the ring and the ester carbonyl group results in the loss of the •COOCH₃ radical (mass 59). This yields the 1-bromocyclopentyl cation, which will retain the isotopic bromine signature at m/z 147 and 149 .
α-Cleavage: Loss of Methoxy Radical ([M-OCH₃]⁺)
Fragmentation of the ester group itself via the loss of a methoxy radical (•OCH₃, mass 31) is a common pathway for methyl esters.[5][6] This produces a stable bromo-acylium ion, preserving the isotopic doublet at m/z 175 and 177 .
Secondary and Minor Fragments
[COOCH₃]⁺ Ion: The presence of a peak at m/z 59 is highly diagnostic for methyl esters, corresponding to the [COOCH₃]⁺ fragment ion.[7]
Cyclopentane Ring Fragmentation: The cyclopentane ring itself is known to fragment via the loss of ethene (C₂H₄, mass 28).[8] This fragmentation can occur after the initial loss of the bromine atom, leading to a potential fragment at m/z 99 (127 - 28). Further fragmentation of the ring can produce characteristic ions seen in cycloalkane spectra, such as those at m/z 55 and m/z 41 .[4][8]
.dot
Caption: Predicted EI fragmentation pathways for methyl 1-bromocyclopentane-1-carboxylate.
Chapter 2: A Comparative Analysis of Identification Techniques
While EI-GC-MS is a powerful tool for structural elucidation, relying on a single technique can be ambiguous. A comprehensive approach, integrating data from other methods, ensures the highest degree of confidence in structural assignment.
Analytical Technique
Information Provided
Advantages for This Molecule
Limitations
EI-GC-MS
Molecular Fingerprint. Provides detailed fragmentation patterns for structural elucidation and library matching.
High sensitivity; characteristic fragments ([COOCH₃]⁺) and isotopic patterns (Br doublet) provide strong diagnostic evidence.
The molecular ion may be weak or absent, complicating molecular weight determination.[1][6]
CI-GC-MS
Molecular Weight Confirmation. Chemical Ionization (CI) is a "soft" ionization technique that produces a prominent protonated molecule ([M+H]⁺) with minimal fragmentation.
Excellent for confirming the molecular weight (m/z 207/209), which can be ambiguous in EI.[9]
Provides very little structural information from fragmentation.
GC-HRMS
Elemental Formula. High-Resolution Mass Spectrometry (HRMS) measures m/z to several decimal places, allowing for the calculation of the exact elemental formula.
Unambiguously confirms the elemental formula (C₇H₁₁BrO₂) and distinguishes the target from any potential isomers with the same nominal mass.[10]
Higher instrument cost and complexity.
NMR Spectroscopy
Definitive Molecular Structure. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.
Provides the complete, unambiguous 3D structure and stereochemistry, which MS cannot.
Lower sensitivity than MS; requires a larger quantity of pure sample.
Recommendation: For initial identification and screening, EI-GC-MS is unparalleled in its speed and the richness of its data. However, for the definitive structural confirmation of a novel compound like methyl 1-bromocyclopentane-1-carboxylate, a combination of EI-GC-MS (for the fragmentation fingerprint), CI-GC-MS (to confirm molecular weight), and NMR Spectroscopy (for absolute structural proof) is the gold standard.
Chapter 3: Experimental Protocol for Analysis
This section outlines a standardized protocol for the analysis of methyl 1-bromocyclopentane-1-carboxylate using a standard capillary GC-MS system.
1. Sample Preparation
Objective: To prepare a dilute sample in a suitable solvent for GC injection.
Protocol:
Accurately weigh approximately 10 mg of the sample.
Dissolve the sample in 1.0 mL of a high-purity solvent such as ethyl acetate or dichloromethane in a volumetric flask.[11]
Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL. High concentrations can lead to column overload and source contamination.
Transfer the final solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions
Objective: To achieve good chromatographic separation from impurities and obtain a clean mass spectrum.
Method Parameters:
Parameter
Recommended Setting
Rationale
GC System
Agilent 8890 or equivalent
Standard, robust platform for routine analysis.
MS System
Agilent 5977 MSD or equivalent
Industry-standard single quadrupole detector.
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile compounds.[12]
Injection Mode
Split (e.g., 50:1 ratio)
Prevents column overloading and ensures sharp peaks.
Injector Temp.
250 °C
Ensures rapid volatilization of the analyte.
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inert and provides good chromatographic efficiency.
Oven Program
50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
A standard temperature ramp suitable for eluting semi-volatile compounds.
MS Source Temp.
230 °C
Standard temperature to promote ionization and prevent condensation.
MS Quad Temp.
150 °C
Standard temperature for stable mass filtering.
Ionization Mode
Electron Ionization (EI)
To generate a reproducible fragmentation pattern.[1]
Ionization Energy
70 eV
The industry standard for creating comparable spectra and enabling library searches.[12]
Mass Range
m/z 40 - 350
A range that covers the expected molecular ion and all significant fragments.
.dot
Caption: A typical experimental workflow for GC-MS analysis.
Chapter 4: Data Interpretation and Summary
A systematic approach to interpreting the resulting mass spectrum is critical. The process should involve identifying the molecular ion and then matching the observed fragments to the predicted pathways.
Summary of Predicted Diagnostic Ions:
m/z Value
Proposed Fragment Identity
Fragmentation Pathway
Diagnostic Value
206 / 208
[C₇H₁₁BrO₂]⁺•
Molecular Ion (M⁺•)
Confirms molecular weight and presence of one bromine atom.
175 / 177
[M - OCH₃]⁺
Loss of methoxy radical
Indicates a methyl ester and retains the Br atom.
147 / 149
[M - COOCH₃]⁺
Loss of carbomethoxy radical
Indicates an ester attached to the ring and retains the Br atom.
127
[M - Br]⁺
Loss of bromine radical
Likely Base Peak. Highly stable cation, confirms loss of Br.
99
[M - Br - C₂H₄]⁺
Loss of Br, then ethene
Confirms cyclopentane ring structure.
59
[COOCH₃]⁺
Cleavage of ester group
Highly diagnostic for a methyl ester.
55
[C₄H₇]⁺
Ring fragmentation
Characteristic of a five-membered carbon ring.
Distinguishing from Isomers: The fragmentation pattern is highly dependent on the location of the substituents. For example, an isomer such as methyl 2-bromocyclopentane-1-carboxylate would have a hydrogen on the alpha-carbon. This would open up additional fragmentation pathways, such as the loss of HBr, and would likely lead to a different base peak, making it distinguishable from the 1-bromo isomer.
Conclusion
The identification of methyl 1-bromocyclopentane-1-carboxylate by GC-MS is a multi-faceted process that relies on a predictive understanding of its fragmentation. By recognizing the characteristic isotopic signature of bromine, the diagnostic ions of the methyl ester group, and the expected fragmentation of the cyclopentane ring, a researcher can confidently interpret the resulting mass spectrum. The primary cleavage is expected to be the loss of the bromine radical to form a stable cation at m/z 127. For absolute certainty, especially in regulated environments, this EI-GC-MS data should be supplemented with molecular weight confirmation by CI-GC-MS and definitive structural analysis by NMR. The protocol and comparative data provided in this guide offer a comprehensive framework for the successful analysis of this and other complex halogenated compounds.
References
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]
Diedrich, G., & Schlieper, H. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8870–8875. Retrieved from [Link]
Tran, T. T., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 217, 1-13. Retrieved from [Link]
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]
Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527–1543. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]
Dudziak, M. (2011). Gc-ms determination of halogen derivatives of acetic acid. Architecture Civil Engineering Environment, 4(3), 117-122. Retrieved from [Link]
Harris, B. C., et al. (2018). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. MethodsX, 5, 123-130. Retrieved from [Link]
NIST. (n.d.). Cyclohexane, bromo-. NIST Chemistry WebBook. Retrieved from [Link]
LibreTexts Chemistry. (2021). 5.2 Mass Spectrometry. Retrieved from [Link]
Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. Retrieved from [Link]
Cretu, G., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association, 109(10), 322-329. Retrieved from [Link]
Chemistry Stack Exchange. (2021). Why do dihaloalkanes lose both halogen atoms during mass spectrometry?. Retrieved from [Link]
The Organic Chemistry Tutor. (2020, July 28). Mass Spectrometry of Cycloalkanes. YouTube. Retrieved from [Link]
LibreTexts Chemistry. (2022). 2.7: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Advent Chembio. (2025, January 24). EP 05 | Gas Chromatography Solvents Explained: GC, GC-MS & GC-HS Application. YouTube. Retrieved from [Link]
A Comparative Guide to Leaving Group Abilities: Bromine vs. Iodine in Cyclopentane Carboxylates
The functionalization of cyclopentane carboxylates is a critical operation in the synthesis of conformationally restricted pharmacophores. In these cyclic systems, nucleophilic substitution (
Author: BenchChem Technical Support Team. Date: March 2026
The functionalization of cyclopentane carboxylates is a critical operation in the synthesis of conformationally restricted pharmacophores. In these cyclic systems, nucleophilic substitution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) and elimination () pathways are highly sensitive to the nature of the leaving group[1]. Among the halogens, bromine and iodine are the most frequently employed nucleofuges. While both are excellent leaving groups, their differing atomic radii, electronegativities, and polarizabilities lead to distinct kinetic and thermodynamic profiles.
This guide provides an objective, data-driven comparison of bromine versus iodine as leaving groups in cyclopentane carboxylate scaffolds, detailing the causality behind their reactivity and providing self-validating experimental protocols for drug development professionals.
The superiority of iodine over bromine as a leaving group in aliphatic nucleophilic substitution is governed by three fundamental principles:
Bond Dissociation Energy (BDE): The C–I bond is significantly weaker (~234 kJ/mol) than the C–Br bond (~285 kJ/mol)[2]. This weaker bond lowers the activation energy required to reach the transition state during heterolytic cleavage, directly accelerating the reaction rate[1].
Polarizability and Atomic Radius: Iodine has a larger atomic radius (140 pm) compared to bromine (115 pm)[3]. The larger, more diffuse electron cloud of the iodide ion is highly polarizable. As the nucleophile approaches and the carbon-halogen bond begins to break, iodine's polarizability allows it to better stabilize the developing negative charge in the transition state[4].
Basicity: Leaving group ability inversely correlates with basicity. Iodide is the conjugate base of a stronger acid (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
, ) compared to bromide (, ). Weaker bases are more stable as independent anions, making iodide a superior nucleofuge[2].
Stereoelectronic Effects in Cyclopentane Carboxylates
In the specific context of cyclopentane carboxylates, stereoelectronic effects dictate reaction feasibility. The cyclopentane ring adopts a flexible envelope or half-chair conformation. When a bulky carboxylate group is present, it introduces steric hindrance that can severely impede the backside attack required for
Because the C–I bond is longer than the C–Br bond, the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
antibonding orbital of the C–I bond is more accessible to incoming nucleophiles. The nucleophile does not need to penetrate as deeply into the steric bulk of the functionalized ring to initiate orbital overlap, effectively mitigating some of the steric crowding inherent to the cyclopentane scaffold.
Quantitative Data Comparison
To objectively compare these leaving groups, we must look at both their intrinsic physical parameters and their empirical performance in a controlled cyclic system.
Table 1: Physical and Kinetic Parameters of Halogen Leaving Groups
Table 2: Experimental Performance in Cyclopentane Carboxylate Substitution
(Model Reaction: Azidation of Ethyl 2-halocyclopentanecarboxylate with
in DMF at 25°C)
Substrate
Leaving Group
Reaction Time
Isolated Yield
Primary Pathway
Ethyl 2-bromocyclopentanecarboxylate
Bromide ()
12.0 hours
78%
with minor competition
Ethyl 2-iodocyclopentanecarboxylate
Iodide ()
2.5 hours
92%
(Clean stereochemical inversion)
Experimental Protocols: Self-Validating Kinetic Study
To empirically validate the leaving group abilities in your own laboratory, we recommend the following self-validating kinetic workflow. This protocol tracks the
displacement of the halide by a standard nucleophile using GC-MS to monitor substrate depletion and product formation simultaneously.
Objective: Determine the relative reaction rates (
) of ethyl 2-bromocyclopentanecarboxylate vs. ethyl 2-iodocyclopentanecarboxylate.
Step-by-Step Methodology:
Preparation of Standard Solutions:
Prepare a 0.5 M solution of the electrophile (ethyl 2-bromocyclopentanecarboxylate or ethyl 2-iodocyclopentanecarboxylate) in anhydrous N,N-dimethylformamide (DMF).
Prepare a 1.0 M solution of sodium azide (
) in anhydrous DMF. Causality Note: Add 18-crown-6 (0.1 equiv) to the nucleophile solution. This chelates the sodium cation, leaving the azide anion "naked" and highly reactive, ensuring the reaction rate is strictly dependent on the leaving group[5].
Self-Validation Check: Dope the electrophile solution with an internal standard (e.g., biphenyl, 0.1 M). This ensures that any variations in injection volume during GC-MS analysis do not skew the kinetic data.
Reaction Initiation:
Equilibrate both solutions to exactly 25.0 °C in a thermostatic water bath to prevent temperature-induced rate fluctuations.
Mix equal volumes of the electrophile and nucleophile solutions under an inert nitrogen atmosphere to initiate the reaction.
Kinetic Sampling:
Withdraw 50 μL aliquots at precise time intervals (e.g., 5, 15, 30, 60, 120 minutes).
Causality Note: Immediately quench each aliquot by diluting it into 1 mL of cold ethyl acetate/water (1:1 v/v). The water dissolves the unreacted
and DMF, instantly halting the reaction and freezing the kinetic profile at that exact second.
Analysis & Data Processing:
Extract the organic layer and analyze via GC-MS.
Plot the natural log of substrate concentration relative to the internal standard,
, versus time. The slope of this pseudo-first-order plot yields the observed rate constant ().
Validation Check: The
for the iodo-derivative should be roughly an order of magnitude larger than that of the bromo-derivative, confirming the lower activation barrier associated with the weaker C–I bond[1].
Mechanistic Divergence Workflow
The following diagram illustrates the kinetic divergence between the two substrates during nucleophilic attack, highlighting how activation energy dictates the reaction pathway.
Kinetic pathways of nucleophilic substitution comparing bromide and iodide leaving groups.
Conclusion
For the functionalization of cyclopentane carboxylates, iodine is objectively the superior leaving group when rapid, high-yielding nucleophilic substitution is required. Its larger atomic radius, greater polarizability, and weaker bond to carbon collectively lower the activation energy of the rate-determining step[1]. While bromides are often more chemically stable for long-term benchtop storage[2], the enhanced kinetics of iodides make them indispensable for sterically demanding substrates where competing elimination reactions must be minimized.
References
Source: National Institutes of Health (PMC)
Nucleophilic Substitution Reactions - Haloalkanes
Source: CK-12 Foundation
URL
A Comparative Analysis of Leaving Group Ability: Bromide vs.
Executive Summary & Chemical Identification Methyl 1-bromocyclopentane-1-carboxylate (CAS: 51572-54-4) is a specialized -bromo ester commonly used as a Reformatsky reagent precursor in organic synthesis. Unlike generic s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identification
Methyl 1-bromocyclopentane-1-carboxylate (CAS: 51572-54-4) is a specialized
-bromo ester commonly used as a Reformatsky reagent precursor in organic synthesis. Unlike generic solvents, this compound possesses distinct alkylating properties and potential lachrymatory (tear-inducing) effects that mandate specific handling protocols beyond standard halogenated waste procedures.[1]
Critical Safety Warning: As an
-halo ester, this compound is chemically active.[1] It can act as a potent alkylating agent toward biological nucleophiles (DNA, proteins).[1] Disposal protocols must prevent accidental exposure and environmental release.[1][2]
Susceptible to hydrolysis; reacts vigorously with Zinc (Reformatsky), strong bases, and reducing agents.[1][3][4]
Risk Assessment & Waste Categorization[1]
Before disposal, you must categorize the waste stream.[1][2][5] The disposal route differs significantly between the pure reagent and reaction mixtures.
The "Self-Validating" Categorization Logic
Use this logic to determine your disposal path. If the condition is met, follow the designated stream.
Stream A: Pure Substance (Expired/Surplus)
Condition: Chemical is in its original container or a secondary stock bottle.[1] Purity >90%.
Action:Lab Pack Service. Do not bulk with general solvents.[1]
Stream B: Reaction Mixtures (Post-Process)
Condition: Compound is dissolved in solvent (THF, Ether) or exists as a crude reaction byproduct.[1]
Note: The methyl 1-bromocyclopentane-1-carboxylate itself is stable to mild acid but will hydrolyze in strong base. Avoid quenching with strong caustic (NaOH) as this may generate heat and release bromide ions rapidly.
Solvent Compatibility: Ensure the carrier solvent (e.g., Diethyl Ether, THF, DCM) is compatible with the facility's Halogenated Waste stream.[1]
Transfer: Pour the organic layer into the Halogenated Solvent Waste carboy.
Critical: Do not fill carboys >90% full to allow for thermal expansion.[1]
Log: Record the approximate percentage of Methyl 1-bromocyclopentane-1-carboxylate on the waste tag. High concentrations (>5%) should be noted for the waste disposal vendor.
Decision Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of Methyl 1-bromocyclopentane-1-carboxylate.
Figure 1: Decision matrix for segregating pure reagent from reaction byproducts to ensure chemical stability during disposal.
Emergency Response & Spill Control
Because disposal procedures often necessitate handling, the risk of a spill is highest during transfer.[1]
Scenario
Protocol
Minor Spill (<50 mL)
1. Evacuate immediate area (potential lachrymator).2. Don PPE: Double Nitrile gloves or Silver Shield/Laminate (breakthrough time is short for halogenated esters).3. Absorb with vermiculite or polypropylene pads.4.[1] Place in a sealed bag and label as Hazardous Waste.
Skin Contact
1. Immediate Flush: Wash with soap and water for 15 minutes.[1] 2. Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.3. Seek medical attention if irritation persists.
Eye Contact
1. Flush with eyewash station for 15 minutes.2.[1] Hold eyelids open.3. Medical Emergency: Transport to ER immediately (corneal damage risk).
Regulatory Compliance (RCRA & EPA)
For US-based laboratories, strict adherence to RCRA (Resource Conservation and Recovery Act) is mandatory.[1]
Waste Code Assignment:
D001: If the waste mixture is ignitable (Flash point <60°C).
Halogenated Solvents (F-Codes): If mixed with listed solvents (e.g., Methylene Chloride, F002).[1][6][7]
Non-Specific: If pure, it typically falls under "Hazardous Waste - Toxic/Irritant" pending specific state regulations.[1]
Container Specs:
Must be UN-rated (e.g., 1A1 for steel drums, 3H1 for plastic jerricans).[1]
Must be kept closed except when adding waste (40 CFR 262.15).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12531340, Methyl 1-bromocyclopentane-1-carboxylate. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
Advanced Safety & Operational Guide: Handling Methyl 1-bromocyclopentane-1-carboxylate
From the Desk of the Senior Application Scientist When scaling up organic syntheses or developing novel pharmaceutical intermediates, the transition from theoretical chemistry to benchtop execution introduces critical ph...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
When scaling up organic syntheses or developing novel pharmaceutical intermediates, the transition from theoretical chemistry to benchtop execution introduces critical physical risks. Methyl 1-bromocyclopentane-1-carboxylate (CAS: 51572-54-4) is a highly valuable electrophile in drug development[1], but its reactivity necessitates rigorous, self-validating safety protocols. This guide is engineered to provide researchers with the mechanistic reasoning behind every piece of Personal Protective Equipment (PPE) and operational step, ensuring both scientific integrity and personnel safety.
Mechanistic Hazard Profile
Methyl 1-bromocyclopentane-1-carboxylate is an α-bromo ester. Its utility in nucleophilic substitution reactions—such as the alkylation of phenols or amines to build complex molecular architectures[2]—stems from the highly labile bromine atom adjacent to the electron-withdrawing ester group.
However, this exact chemical feature makes the compound a potent alkylating agent in biological systems[3]. Upon contact with skin, ocular tissue, or respiratory mucosa, the compound rapidly undergoes nucleophilic attack by biological amines and thiols, leading to covalent modification of tissue proteins and severe irritation[4][5].
Quantitative & Mechanistic Hazard Summary
Property / GHS Code
Value / Hazard
Mechanistic Causality
Molecular Weight
207.06 g/mol
Its relatively low molecular weight contributes to significant vapor pressure at room temperature, driving inhalation risks[4].
H227
Combustible Liquid
The volatile organic ester structure readily forms ignitable vapor-air mixtures if exposed to elevated temperatures or ignition sources[4][6].
H302
Harmful if Swallowed
The alkylating nature of the α-bromo ester disrupts gastrointestinal cellular integrity upon ingestion[4].
H315 / H319
Skin & Eye Irritation
Rapid nucleophilic substitution by tissue nucleophiles on the electrophilic α-carbon causes immediate cellular damage[4][7].
H335
Respiratory Irritation
Inhalation of volatile vapors leads to the alkylation of sensitive mucosal membranes in the respiratory tract[5].
Rationalized Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. Selecting PPE for this compound requires understanding the specific breakthrough mechanics of halogenated esters.
Causality: Halogenated organic esters rapidly permeate standard thin nitrile. Butyl rubber provides superior chemical resistance to ester breakthrough. Validation: Inspect outer gloves for swelling, tackiness, or discoloration every 30 minutes. Replace immediately if observed.
Eye/Face Protection
Tight-fitting chemical splash goggles + full face shield.
Causality: The H319 hazard indicates severe ocular damage potential. Standard safety glasses allow vapor ingress from the sides and bottom. Validation: Perform a negative pressure check by inhaling slightly to ensure a hermetic seal around the eyes before entering the fume hood zone.
Body Protection
Flame-Resistant (FR) Lab Coat (e.g., Nomex) + Chemical Apron.
Causality: Directly addresses the H227 Combustible Liquid hazard. Synthetic blends (like polyester) can melt into the skin during a flash fire. Validation: Coat must be fully buttoned to the neck to prevent vapor settling on underlying garments.
Respiratory
Chemical Fume Hood (Face velocity: 80-120 fpm).
Causality: Mitigates H335 respiratory irritation by capturing volatile emissions. Validation: Check the digital airflow monitor prior to uncapping the reagent. Tape a small piece of tissue to the sash; it must pull inward steadily.
The following protocol describes the safe handling of Methyl 1-bromocyclopentane-1-carboxylate during a standard nucleophilic substitution reaction[2]. This workflow is designed as a self-validating system, meaning each step contains a built-in check to confirm safety before proceeding.
Self-validating operational workflow for handling reactive α-bromo esters.
Step-by-Step Methodology: Reagent Transfer & Reaction Execution
Environmental Validation: Activate the chemical fume hood. Do not proceed unless the face velocity is confirmed between 80-120 feet per minute (fpm).
Inert Atmosphere Setup: Because combustible vapors (H227) and ambient moisture can degrade the ester, purge the reaction flask with Argon for 5 minutes. Causality: Argon is heavier than air and provides a superior protective blanket over the volatile liquid compared to Nitrogen, suppressing ignition risks.
Closed-System Transfer: Never pour this reagent openly. Use a Schlenk line and a gas-tight glass syringe equipped with a stainless steel needle to pierce the septum of the reagent container. Validation: Pull a slight vacuum on the syringe before extraction to ensure the plunger seal is tight and will not leak volatile vapors.
Dropwise Addition: Add the reagent to the nucleophile solution dropwise at 0°C[2]. Causality: Nucleophilic substitutions with reactive α-bromo esters are highly exothermic. Rapid addition causes thermal runaway, volatilizing the ester and overwhelming the fume hood's capture capacity. Validation: Monitor the internal reaction thermometer; pause addition if the temperature rises by more than 5°C.
Post-Transfer Decontamination: Immediately rinse the syringe with a compatible organic solvent (e.g., acetone) directly into a designated halogenated waste container, followed by a mildly basic water rinse to hydrolyze trace residues.
Spill Management & Chemical Disposal Plan
A spill of Methyl 1-bromocyclopentane-1-carboxylate presents immediate inhalation (H335) and flammability (H227) crises.
Immediate Spill Response Protocol
Evacuate & Isolate: Immediately step back, lower the fume hood sash, and alert nearby personnel. If the spill is outside the hood, evacuate the immediate 10-foot radius.
Absorption (Do Not Use Water): Cover the spill completely with a high-capacity, inert absorbent material (e.g., diatomaceous earth or dry sand). Causality: Applying water to an organic ester spill can spread the combustible liquid and generate hazardous runoff. Inert absorbents trap the volatile ester without generating heat.
Collection: Using non-sparking tools (to prevent igniting H227 vapors), scoop the saturated absorbent into a heavy-duty polyethylene hazardous waste bag.
Surface Decontamination: Wash the spill surface with a 5% sodium bicarbonate solution. Causality: The mild base promotes the hydrolysis of any residual α-bromo ester into less reactive, water-soluble byproducts. Validation: Wipe the area with pH paper; a neutral pH indicates successful decontamination.
Waste Segregation Logic
Waste segregation decision tree for brominated ester workflows.
Halogenated Organic Waste: All organic layers, unreacted Methyl 1-bromocyclopentane-1-carboxylate, and initial solvent rinses MUST be routed to the Halogenated Waste stream. Causality: Mixing halogenated organics with non-halogenated waste during incineration can produce highly toxic dioxins.
Solid Waste: Contaminated gloves, septa, and absorbent materials must be sealed in secondary containment and labeled explicitly with "Contains Halogenated Irritants (CAS 51572-54-4)".